molecular formula C15H12N2O2 B2546892 2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 36710-93-7

2-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2546892
CAS No.: 36710-93-7
M. Wt: 252.273
InChI Key: VYUGTVMRVGZTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)phthalazin-1(2H)-one (CAS 36710-93-7) is a high-purity phthalazinone-based compound supplied for advanced pharmacological and medicinal chemistry research. With a molecular formula of C15H12N2O2 and a molecular weight of 252.27, this chemical serves as a key scaffold in the development of novel therapeutic agents . Phthalazin-1(2H)-one derivatives are a significant class of diaza heterobicycles recognized for a broad spectrum of biological properties, with a pronounced focus on anti-cancer applications . Recent scientific literature demonstrates that novel derivatives based on this core structure exhibit potent cytotoxicity and are investigated as targeted cancer therapies. Specifically, such compounds have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenesis cancer treatment. Some derivatives have demonstrated superior IC50 values in the sub-micromolar range compared to standard chemotherapeutic agents, inducing apoptosis and arresting the cell cycle in cancer cell lines like HCT-116 . This positions 2-(4-Methoxyphenyl)phthalazin-1(2H)-one as a highly valuable precursor and intermediate for researchers synthesizing and evaluating new small-molecule inhibitors. This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-13-8-6-12(7-9-13)17-15(18)14-5-3-2-4-11(14)10-16-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGTVMRVGZTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 36710-93-7 Chemical Formula: C₁₅H₁₂N₂O₂ Molecular Weight: 252.27 g/mol [1][2]

Part 1: Executive Summary & Chemical Architecture

The "Gateway" Scaffold in Medicinal Chemistry

2-(4-methoxyphenyl)phthalazin-1(2H)-one is a critical nitrogen-containing heterocyclic scaffold. While often overshadowed by its bioactive derivatives (such as Olaparib or Azelastine), this specific molecule serves as a primary directing template for advanced organic synthesis.

Its value lies in its dual functionality:

  • Electronic Tuning: The p-methoxyphenyl (PMP) group at the

    
     position acts as an electron-rich directing group, modulating the solubility and lipophilicity of the core.
    
  • C-H Activation Substrate: The phthalazinone carbonyl oxygen and the

    
     nitrogen form a chelation system that activates the 
    
    
    
    -H bond, allowing transition-metal-catalyzed (Rh, Ru, Pd) functionalization.[2] This makes CAS 36710-93-7 a vital intermediate for synthesizing 4-substituted phthalazinones (PARP inhibitors) and 2,3-benzodiazepines (AMPA receptor antagonists).
Physicochemical Profile
PropertySpecificationTechnical Note
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Solubility DMSO, DMF, CHCl₃Poor solubility in water/ethanol; requires heating for recrystallization.[2]
LogP (Calc) ~2.8 - 3.1Lipophilic nature aids in cell membrane permeability for biological assays.[2]
Reactive Sites

-H, Phenyl-Ortho-H
The

position is highly susceptible to nucleophilic attack or radical functionalization.

Part 2: Synthetic Protocols (Authoritative Methodologies)

Protocol A: The Condensation Route (Primary Synthesis)

This is the most robust method for generating the core scaffold on a multi-gram scale. It relies on the condensation of 2-formylbenzoic acid (phthalaldehydic acid) with 4-methoxyphenylhydrazine.

Reagents:

  • 2-Formylbenzoic acid (1.0 equiv)[2]

  • 4-Methoxyphenylhydrazine hydrochloride (1.1 equiv)

  • Ethanol (Solvent)[3][4]

  • Sodium Acetate (Base, if using hydrazine HCl salt)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-formylbenzoic acid in ethanol (10 mL/g) at 50°C.

  • Addition: Add 4-methoxyphenylhydrazine hydrochloride.

  • Buffering: Add Sodium Acetate (1.2 equiv) to neutralize the HCl and drive the equilibrium toward the free hydrazine.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[5][6][7][8][9] The reaction proceeds via an initial hydrazone formation followed by rapid intramolecular cyclization (dehydration) to form the phthalazinone ring.

  • Isolation: Cool the mixture to 0°C. The product will precipitate.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF (9:1) to remove trace hydrazone intermediates.

Protocol B: Transition-Metal Catalyzed C-H Functionalization (Advanced Application)

Why this matters: This protocol demonstrates the utility of CAS 36710-93-7 as a substrate to create complex drugs. The phthalazinone core directs Rh(III) to the


 position.

Reagents:

  • Substrate: 2-(4-methoxyphenyl)phthalazin-1(2H)-one[1][2]

  • Coupling Partner: Diphenylacetylene or Acrylates

  • Catalyst:

    
     (2.5 mol%)[2]
    
  • Oxidant:

    
    [2]
    

Workflow:

  • Charge a sealed tube with the phthalazinone substrate, catalyst, and oxidant in t-Amyl alcohol.[2]

  • Heat to 110°C for 16 hours.

  • The carbonyl oxygen directs the Rhodium to the C4-H bond, forming a rhodacycle intermediate.

  • Insertion of the alkyne/alkene occurs, followed by reductive elimination to yield the 4-functionalized derivative.

Part 3: Visualization of Chemical Logic

Diagram 1: Synthesis and Functionalization Pathway

This diagram illustrates the flow from raw materials to the core scaffold, and its subsequent divergence into bioactive classes via C-H activation.

Phthalazinone_Workflow Start 2-Formylbenzoic Acid + 4-Methoxyphenylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation (EtOH, Reflux) Core CAS 36710-93-7 (The Scaffold) Intermediate->Core Cyclodehydration (-H2O) Path1 Rh(III) Catalysis (C-H Activation) Core->Path1 Directing Group: C=O Path2 Ring Expansion (Oxidation) Core->Path2 Oxidative Cleavage Product1 4-Substituted Phthalazinones (PARP Inhibitor Analogs) Path1->Product1 + Alkyne/Alkene Product2 2,3-Benzodiazepines (AMPA Antagonists) Path2->Product2 Rearrangement

Caption: Synthetic workflow illustrating the condensation route to CAS 36710-93-7 and its utility as a divergent scaffold for PARP and AMPA receptor ligands.

Part 4: Biological Context & Mechanism of Action

While CAS 36710-93-7 itself is a chemical intermediate, the N-aryl phthalazinone motif is pharmacologically privileged.

AMPA Receptor Antagonism (GYKI Analogues)

The 2-(4-methoxyphenyl) moiety mimics the "head" group of the classic GYKI 52466 non-competitive AMPA antagonists.

  • Mechanism: These compounds bind to an allosteric site on the AMPA receptor (distinct from the glutamate binding site), preventing channel opening and reducing neuronal excitability.[2]

  • SAR Insight: The methoxy group at the para-position of the N-phenyl ring is critical for hydrophobic interaction within the receptor's binding pocket.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors (like Olaparib) often contain a phthalazinone core.[7][10]

  • Binding Mode: The amide moiety (NH-CO) of the phthalazinone mimics the nicotinamide of

    
    , the substrate for PARP.
    
  • Relevance: CAS 36710-93-7 serves as a simplified model to study the electronic effects of N-substitution on the binding affinity of the phthalazinone core to the PARP catalytic domain.

Part 5: Quality Control & Analytical Validation

To ensure the integrity of the scaffold before using it in downstream applications, the following analytical markers must be met:

TechniqueExpected Signal / MarkerPurpose
¹H NMR (DMSO-d₆) Singlet at ~8.3–8.5 ppm (

-H)
Confirms the phthalazinone ring closure (absence indicates open hydrazone).[2]
¹H NMR (DMSO-d₆) Singlet at ~3.8 ppm (OCH₃)Confirms presence of the methoxy group.[2]
IR Spectroscopy Strong band at ~1650–1660 cm⁻¹ (C=O)Validates the amide carbonyl; absence of OH stretches rules out enol tautomers.
HPLC Purity >98% (UV 254 nm)Essential for biological screening to avoid false positives from hydrazine impurities.[2]

References

  • Gao, P., et al. (2015).[2] "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions."[2][7][11] Beilstein Journal of Organic Chemistry. [11]

  • Sivaraj, C., et al. (2021). "Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones." Organic & Biomolecular Chemistry.

  • Csuk, R., et al. (2022). "Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects." Molecules (MDPI).

  • Gu, H., et al. (2022). "Recent Progress in Transition Metal-Catalyzed C—H Bond Activation of N-Aryl Phthalazinones." Chinese Journal of Organic Chemistry. [7]

  • El-Helby, A.-G.A., et al. (2017). "Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists." Bioorganic & Medicinal Chemistry.

Sources

The Phthalazin-1(2H)-one Scaffold: From Synthetic Methodologies to Clinical Application

[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, the phthalazin-1(2H)-one core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While historically recognized in antihistamines (e.g., Azelastine), its modern renaissance is driven by the oncology sector, specifically through Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib .

This guide dissects the technical nuances of working with 2-substituted phthalazinone derivatives. We move beyond basic textbook definitions to explore the causality in synthetic choices, the structural logic of target engagement, and self-validating experimental protocols.

Synthetic Architectures: Construction & Functionalization

The synthesis of 2-substituted phthalazinones generally follows two distinct logical pathways: De Novo Cyclization (constructing the ring with the substituent in place) or Post-Synthetic Functionalization (modifying the pre-formed core).

Method A: The Cyclization Route (Thermodynamic Control)

This is the classical approach for generating the core. It involves the condensation of 2-acylbenzoic acids or phthalic anhydrides with substituted hydrazines.[1]

  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration.

  • Critical Insight: When using substituted hydrazines (

    
    ), regioselectivity is dictated by the sterics and electronics of the carbonyl partners. For 2-acetylbenzoic acid, the terminal nitrogen of the hydrazine typically attacks the ketone, while the internal nitrogen attacks the carboxylic acid, forming the N2-substituted product directly.
    
Method B: The N-Alkylation Route (Kinetic Control)

In drug discovery, we often require a "diversity-oriented" approach where a common intermediate (phthalazinone core) is decorated with various "tails" at the N2 position.[2]

  • The Challenge (N- vs. O-Alkylation): The phthalazinone anion is an ambident nucleophile.[2] It can react at the Nitrogen (N2) or the Oxygen (O1).[3]

    • Lactam form (N-H)

      
      Lactim form (O-H) tautomerism.
      
  • The Solution: To favor N-alkylation (the desired drug pharmacophore), use:

    • Solvent: Polar aprotic solvents (DMF, DMSO, or Acetone). These solvate the cation (

      
      , 
      
      
      ), leaving the anion "naked" and more nucleophilic at the softer Nitrogen center.
    • Base:

      
       or 
      
      
      .
    • Temperature: Controlled heating (

      
      ).[2] Higher temperatures may promote thermodynamic equilibration but can also lead to O-alkylated byproducts if not monitored.[2]
      
Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing these derivatives, highlighting the critical divergence between N- and O-alkylation.

PhthalazinoneSynthesisStartStarting Material:2-Formyl/Acetyl Benzoic AcidCoreIntermediate:Phthalazin-1(2H)-one CoreStart->CoreCyclizationHydrazineReagent:Hydrazine HydrateHydrazine->CoreBaseDeprotonation:K2CO3 / DMFCore->Base+ Alkyl HalideAmbidentAmbident Anion(N- vs O- nucleophile)Base->AmbidentProductNTarget Product:N-Alkylated (Lactam)(Bioactive)Ambident->ProductNMajor Path(Polar Aprotic Solvent)ProductOBy-Product:O-Alkylated (Lactim)(Inactive)Ambident->ProductOMinor Path(Silver Salts/Non-polar)

Figure 1: Synthetic logic flow for 2-substituted phthalazinones, emphasizing the critical regioselectivity control point during alkylation.

Medicinal Chemistry: The Pharmacophore

Why is this scaffold effective? In the context of PARP inhibition, the phthalazinone is a bioisostere of nicotinamide .

Structure-Activity Relationship (SAR)

The efficacy of molecules like Olaparib relies on three specific interactions:

  • The Anchor (Phthalazinone): Forms hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic pocket.[4] This mimics the binding of

    
    .
    
  • The Linker (C4 Position): Usually an aromatic or heteroaromatic ring (e.g., piperazine-linked fluorophenyl). This provides rigidity and

    
     stacking interactions with Tyr896.[2]
    
  • The Tail (N2 Position): This substituent extends into the solvent-exposed region or hydrophobic pockets, tuning solubility and pharmacokinetic (PK) properties.

Comparative Data: Key Derivatives

The table below contrasts two clinically relevant applications of this scaffold.

FeatureOlaparib (Oncology)Azelastine (Allergy)
Primary Target PARP1 / PARP2Histamine H1 Receptor
Mechanism Synthetic Lethality (PARP Trapping)Antagonist / Inverse Agonist
C4 Substituent 4-(cyclopropanecarbonyl)piperazine...[2](4-chlorophenyl)methyl
N2 Substituent Included in the core cyclization structureMethyl-azepane ring
Binding Mode Competitive with NAD+GPCR Transmembrane Binding
Key SAR Insight Lactam H-bonds are non-negotiable for potency.[2]Basic nitrogen in the side chain is critical for H1 affinity.

Biological Mechanism: The "Trapping" Concept

Understanding how these derivatives work is essential for designing assays. In oncology, it is not enough to merely inhibit the catalytic activity of PARP; the molecule must induce PARP Trapping .

  • Catalytic Inhibition: Blocking the synthesis of Poly(ADP-ribose) (PAR) chains.

  • Trapping: The inhibitor locks the PARP enzyme onto the damaged DNA strand. This DNA-protein complex acts as a replication fork block, which is far more cytotoxic than catalytic inhibition alone.[2]

PARP_MechanismDNA_DamageSSB (Single Strand Break)PARP_RecruitPARP1 Recruitmentto DNA Damage SiteDNA_Damage->PARP_RecruitComplexPARP-Inhibitor-DNATrapped ComplexPARP_Recruit->ComplexInhibitor Binding(Competes with NAD+)RepairDNA Repair(BER Pathway)PARP_Recruit->RepairNormal Physiology(Uses NAD+)NADNatural Substrate:NAD+NAD->RepairInhibitorPhthalazinone Inhibitor(e.g., Olaparib)Inhibitor->ComplexCollapseReplication Fork Collapse(DSB Formation)Complex->CollapsePersists on DNADeathSynthetic Lethality(Cell Death)Collapse->DeathIn BRCA-deficient cells

Figure 2: Mechanism of Action emphasizing the transition from simple binding to the cytotoxic "Trapped Complex."[2]

Experimental Protocols

Protocol A: Regioselective Synthesis (N-Alkylation)

Objective: Synthesize a 2-substituted phthalazinone from a core phthalazinone intermediate.

  • Preparation: In a round-bottom flask, dissolve Phthalazin-1(2H)-one (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Technical Note: DMF is preferred over THF to promote the dissociation of the base cation.

  • Deprotonation: Add anhydrous

    
      (1.5 - 2.0 equiv). Stir at room temperature for 30 minutes.
    
    • Observation: The suspension may change color/viscosity as the anion forms.

  • Alkylation: Dropwise add the Alkyl Halide (1.1 equiv).

  • Reaction: Heat to 60°C for 4-12 hours. Monitor via TLC or LC-MS.[2]

    • Endpoint: Disappearance of the N-H starting material peak.

  • Workup: Pour the mixture into ice-water. The N-alkylated product typically precipitates out (due to lower solubility in water compared to DMF). Filter, wash with water, and recrystallize from Ethanol.

  • Validation:

    • NMR: Check for the disappearance of the broad N-H singlet (~12.5 ppm) and the appearance of the N-CH2 signals (~4.0-5.0 ppm).

    • Differentiation: If O-alkylation occurred, the O-CH2 signal would appear significantly downfield (shifted by ~0.5-1.0 ppm) compared to N-CH2.[2]

Protocol B: In Vitro PARP Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of the synthesized derivative.[5]

  • Plate Coating: Coat a 96-well strip plate with Histone proteins (substrate).[2][6][7] Incubate overnight at 4°C.

  • Blocking: Wash and block with BSA-containing buffer to prevent non-specific binding.[2]

  • Reaction Assembly:

    • Add PARP Enzyme (0.5 U/well).

    • Add Test Compound (Serial dilutions in DMSO, final DMSO <1%).

    • Add Biotinylated-NAD+ cocktail (The substrate).[2]

    • Control: Activated DNA is required to stimulate PARP.

  • Incubation: 1 hour at Room Temperature.

    • Mechanism:[2][1][4][8][9] PARP utilizes Biotin-NAD+ to ribosylate the Histones on the plate. Inhibitors prevent this.

  • Detection:

    • Add Streptavidin-HRP (binds to the biotin-PAR chains).[2]

    • Add TMB Substrate .

    • Stop reaction with

      
      .
      
  • Readout: Measure Absorbance at 450 nm.

    • Analysis: Plot Log[Concentration] vs. % Inhibition. Lower absorbance = Higher inhibition.

Future Directions & Emerging Frontiers

The phthalazinone scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are now using the phthalazinone moiety as the "warhead" to bind PARP, linked to an E3 ligase ligand (e.g., Thalidomide). This degrades the PARP protein entirely rather than just inhibiting it, potentially overcoming resistance mechanisms.

  • Dual Inhibitors: Hybrid molecules combining a phthalazinone (PARP pharmacophore) with kinase inhibitors (e.g., VEGFR or PI3K inhibitors) to attack tumors on multiple fronts simultaneously.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[2] Journal of Medicinal Chemistry.

  • Rose, M., et al. (2020). "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance." Frontiers in Cell and Developmental Biology.

  • BPS Bioscience. (2024).[6] "PARP1 Colorimetric Assay Kit Protocol." BPS Bioscience Technical Data.

  • Eldehna, W. M., et al. (2015). "Design, synthesis and biological evaluation of certain phthalazine derivatives as potential antitumor agents."[10] European Journal of Medicinal Chemistry.

  • Haider, K., et al. (2019). "An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives." Journal of Pharmaceutical Research International.

Technical Guide: Structural and Functional Divergence of 2-Aryl vs. 4-Aryl Phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phthalazin-1(2H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved therapeutics including PARP inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine).[1] However, the regiochemical placement of aryl substituents—specifically at the N-2 versus C-4 positions—dramatically alters the physicochemical properties, synthetic accessibility, and biological target profile of the molecule.

This guide delineates the critical technical differences between 2-arylphthalazin-1(2H)-ones (N-substituted) and 4-arylphthalazin-1(2H)-ones (C-substituted), providing researchers with validated synthetic protocols and structural activity relationship (SAR) insights.

Structural Architecture & Electronic Properties

Nomenclature and Numbering

The phthalazinone core exists in a lactam-lactim equilibrium, predominantly favoring the lactam (keto) tautomer in solution and solid state.

  • 4-Aryl Isomers: The aryl group is attached to the sp2 carbon at position 4. This creates a conjugated system through the C=N bond, often resulting in a twisted conformation (dihedral angle ~80–90°) due to steric hindrance with the peri-hydrogen at position 5.

  • 2-Aryl Isomers: The aryl group is attached to the amide nitrogen at position 2. This linkage allows for electronic modulation of the carbonyl via the lone pair on the nitrogen, often resulting in a more planar arrangement unless ortho-substituted.

Tautomeric Considerations

While the 2H-tautomer (lactam) is stable, synthetic manipulations must account for the O-nucleophilicity of the lactim form.

  • 2-Aryl: The N-aryl bond locks the structure in the lactam form, preventing N-alkylation side reactions but allowing O-alkylation if strong bases are used.

  • 4-Aryl: The N-2 position remains a free -NH moiety (unless substituted), acting as a hydrogen bond donor (HBD), which is critical for binding in the nicotinamide pocket of PARP enzymes.

Synthetic Methodologies & Regiocontrol[1][2][3]

The synthesis of these two isomers requires fundamentally different retrosynthetic disconnections.

Synthesis of 4-Arylphthalazin-1(2H)-ones

The most robust route involves the condensation of 2-acylbenzoic acids with hydrazine.

  • Precursor: 2-Benzoylbenzoic acid (made via Friedel-Crafts acylation of phthalic anhydride).

  • Mechanism: Cyclocondensation.

  • Regioselectivity: High.[1] The hydrazine attacks the ketone and the carboxylic acid to form the six-membered ring. Since the aryl group is already attached to the carbon chain, it ends up at position 4.

Synthesis of 2-Arylphthalazin-1(2H)-ones

This route is more prone to regiochemical ambiguity.

  • Method A (Condensation): Reaction of phthalic anhydride (or phthalide) with aryl hydrazines.

    • Challenge: This often yields the thermodynamic product, N-anilinophthalimide (5-membered dione ring), rather than the desired phthalazinone (6-membered ring).

    • Solution: Use of specific Lewis acids or solvothermal conditions to favor the 6-endo-trig cyclization.

  • Method B (Cross-Coupling): Copper-catalyzed (Ullmann) or Chan-Lam coupling of a pre-formed phthalazin-1(2H)-one with aryl boronic acids. This is the preferred method for high diversity library generation.

Synthetic Logic Diagram

The following diagram illustrates the divergent pathways required to access each isomer selectively.

SynthesisPathways Start Starting Material PhthalicAnh Phthalic Anhydride Start->PhthalicAnh Friedel Friedel-Crafts (Benzene/AlCl3) PhthalicAnh->Friedel Route A DirectCond Direct Condensation (Regio-issues) PhthalicAnh->DirectCond Route B1 Phthalazinone Phthalazin-1(2H)-one (Unsubstituted) PhthalicAnh->Phthalazinone Route B2 (Preferred) BenzoylAcid 2-Benzoylbenzoic Acid Friedel->BenzoylAcid Prod4 4-Arylphthalazin-1(2H)-one (PARP Scaffold) BenzoylAcid->Prod4 Cyclization Hydrazine + Hydrazine Hydrate Hydrazine->Prod4 ArylHydrazine + Aryl Hydrazine ArylHydrazine->DirectCond ImideSide N-Anilinophthalimide (Unwanted Dione) DirectCond->ImideSide Major (Thermal) Prod2 2-Arylphthalazin-1(2H)-one (COX-2/Anti-inflam) DirectCond->Prod2 Minor Coupling Cu-Catalyzed Coupling (Boronic Acids) Phthalazinone->Coupling Coupling->Prod2

Figure 1: Divergent synthetic workflows. Route A yields 4-aryl isomers via acyclic precursors. Route B2 is preferred for 2-aryl isomers to avoid the dione impurity common in Route B1.

Medicinal Chemistry & SAR Applications

The position of the aryl group dictates the biological target profile.

Feature4-Arylphthalazinone2-Arylphthalazinone
Primary Target Class PARP Inhibitors (e.g., Olaparib), PDE4 InhibitorsCOX-2 Inhibitors , Anticonvulsants
Binding Mode Nicotinamide Mimic: The lactam NH (N-2) forms H-bonds with Gly/Ser residues. The 4-aryl group stacks with Tyr/Phe.Allosteric/Hydrophobic: The N-aryl group projects into hydrophobic pockets; lacks the free NH donor if N-substituted.
3D Conformation Twisted: Steric clash between C4-Aryl and C5-H forces a non-planar shape, crucial for selectivity.Planar/Flexible: N-N bond allows rotation, but often adopts a more planar conformation relative to the heterocycle.
Solubility Generally lower due to efficient pi-stacking of the core.Variable; N-aryl group can be functionalized with polar solubilizing groups.
Case Study: PARP Inhibition (4-Aryl Dominance)

In Olaparib, the phthalazinone core acts as a bioisostere of the nicotinamide moiety of NAD+.

  • H-Bonding: The lactam group (C=O and N-H) forms a critical hydrogen bond network with Gly863 and Ser904 in PARP-1.

  • Steric Fit: A 2-aryl substituent would abolish the N-H donor capability, destroying affinity. Therefore, PARP inhibitors are almost exclusively 4-aryl (or 4-substituted) phthalazinones with an unsubstituted N-2 position.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Phenylphthalazin-1(2H)-one

Target: Construction of the core scaffold from acyclic precursors.

Reagents:

  • 2-Benzoylbenzoic acid (10 mmol)

  • Hydrazine hydrate (80%, 15 mmol)

  • Ethanol (30 mL)

Procedure:

  • Dissolution: Dissolve 2-benzoylbenzoic acid in ethanol in a 100 mL round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Work-up: Cool the reaction mixture to 0°C. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and recrystallize from ethanol/DMF if necessary.

  • Yield: Typically 85–95%.

  • Validation: 1H NMR (DMSO-d6) should show a singlet ~12.8 ppm (NH) and lack the carboxylic acid proton.

Protocol B: Synthesis of 2-(4-Methoxyphenyl)phthalazin-1(2H)-one

Target: N-arylation of the pre-formed phthalazinone core (Chan-Lam Coupling).

Reagents:

  • Phthalazin-1(2H)-one (1.0 mmol)[2]

  • 4-Methoxyphenylboronic acid (1.5 mmol)

  • Cu(OAc)2 (0.2 mmol, 20 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Molecular Sieves (4Å, activated)

Procedure:

  • Setup: In a dry vial, combine phthalazinone, boronic acid, Cu(OAc)2, and molecular sieves.

  • Activation: Add DCM and pyridine.

  • Oxidation: The reaction requires oxygen. Attach an O2 balloon or stir open to air (if high catalyst loading). Stir vigorously at room temperature for 24 hours.

  • Work-up: Filter through a pad of celite to remove copper salts. Wash with DCM.

  • Extraction: Wash the filtrate with 1M HCl (to remove pyridine) and brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: 1H NMR will show the disappearance of the NH singlet and the appearance of the A2B2 aromatic system of the methoxyphenyl group.

References

  • Regioselective Synthesis of Phthalazinones: Mishra, P., et al. (2016).[3] Regioselective Synthesis of Substituted 4-Alkylamino and 4-Arylaminophthalazin-1(2H)-ones. The Journal of Organic Chemistry.

  • PARP Inhibitor Structure-Activity Relationships: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • Copper-Mediated Synthesis of Phthalazinones: Wang, F., et al. (2015).[1] The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions.[1] Beilstein Journal of Organic Chemistry.

  • Pharmacological Profiling (COX-2 vs PARP): El-Hashash, M. A., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Bioorganic & Medicinal Chemistry.

  • Crystal Structure Analysis: Linden, A., et al. (2020).[2] 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E.

Sources

2-(4-methoxyphenyl)phthalazin-1(2H)-one solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Characterization of 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Foreword

As a Senior Application Scientist, my focus extends beyond mere data provision to empowering researchers with the foundational knowledge and practical methodologies required to generate robust, reliable results. The solubility of a compound is not a single data point but a fundamental characteristic that dictates its journey from a laboratory curiosity to a potential therapeutic agent. This guide addresses 2-(4-methoxyphenyl)phthalazin-1(2H)-one, a member of the biologically significant phthalazinone class of molecules.[1] While extensive public data on this specific compound is limited, this document serves as a comprehensive framework for its complete solubility characterization. We will not only outline the necessary experimental protocols but also delve into the causality behind our methodological choices, ensuring that your experiments are not just performed, but understood.

The Central Role of Solubility in Drug Development

The phthalazinone core is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antihypertensive properties.[1][2][3] For any such compound to be a viable drug candidate, its aqueous solubility is a critical gatekeeper for bioavailability.[4] Poor solubility can lead to incomplete absorption, high dose requirements, and erratic therapeutic effects.[5] Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range is a non-negotiable first step in preclinical development. It directly influences formulation strategies, dosage form design, and classification under the Biopharmaceutics Classification System (BCS), which can guide the entire regulatory pathway.[6][7]

Physicochemical Profile: The Blueprint for Analysis

Before embarking on experimental work, it is essential to assemble all available information on the compound's properties. This data informs our choice of analytical techniques, solvent systems, and potential challenges.

Table 1: Physicochemical Properties of 2-(4-methoxyphenyl)phthalazin-1(2H)-one

PropertyValue / Predicted ValueSource / Note
IUPAC Name 2-(4-methoxyphenyl)phthalazin-1(2H)-one-
CAS Number 36710-93-7[8]
Molecular Formula C₁₅H₁₂N₂O₂[8][9]
Molecular Weight 252.27 g/mol [8][9]
Melting Point To be determined experimentally.Expected to be a crystalline solid at room temperature. A related isomer, 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone, has a melting point of 240-244 °C, suggesting high thermal stability.[9]
Predicted pKa To be determined experimentally.The N-H proton in the phthalazinone ring is weakly acidic. The methoxy group is electronically neutral. Understanding the pKa is crucial as it dictates the pH range where solubility may change significantly.[10][11]
Predicted LogP To be determined experimentally.Related phthalazinone structures have predicted LogP values in the 2.6 range, suggesting moderate lipophilicity and a potential for low aqueous solubility.[12]

The Gold Standard: Equilibrium Solubility Determination

To ensure the data is reliable and reflects the true physical properties of the compound, we must measure its thermodynamic equilibrium solubility . This is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, once the system has reached a stable equilibrium. The most trusted and widely accepted method for this determination is the shake-flask method .[2][6][13]

The rationale for this method is straightforward: by introducing an excess of the solid compound to the solvent, we create a saturated solution. Agitation over a sufficient period ensures that the rates of dissolution and precipitation become equal, establishing a true equilibrium.[10] Any other approach, such as rapid "kinetic" solubility assays, may measure the dissolution rate or the stability of a supersaturated solution, which are not equivalent to thermodynamic solubility and can be misleading for foundational studies.[6]

Experimental Protocol: The Shake-Flask Method

This protocol provides a self-validating system for determining the equilibrium solubility of 2-(4-methoxyphenyl)phthalazin-1(2H)-one.

Essential Materials and Reagents
  • 2-(4-methoxyphenyl)phthalazin-1(2H)-one (verify solid-state form, e.g., via XRPD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Buffer solutions at pH 1.2, 4.5, and 6.8 (for BCS assessment)[13]

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (HPLC grade)

  • Low-binding filter units (e.g., 0.22 µm PVDF)

  • Glass vials with screw caps

Required Equipment
  • Orbital shaker with temperature control (37 ± 1 °C)

  • Analytical balance

  • Centrifuge

  • Validated HPLC-UV or LC-MS/MS system[14][15]

  • pH meter

Step-by-Step Methodology
  • System Preparation:

    • Add an excess amount of solid 2-(4-methoxyphenyl)phthalazin-1(2H)-one to a glass vial.

    • Causality: "Excess" is critical to ensure that the solution becomes saturated and undissolved solid remains at equilibrium. A good starting point is an amount that is 5-10 times the expected solubility.

    • Add a precise volume of the desired buffer (e.g., 2 mL). Perform each condition in triplicate for statistical validity.[13]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature, typically 37 °C for biorelevance.[6][7]

    • Agitate for a predetermined time, usually 24 to 48 hours. Time to equilibrium should be assessed in preliminary experiments by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the concentration in solution reaches a plateau.[13]

  • Phase Separation:

    • Remove vials from the shaker and let them stand to allow larger particles to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Causality: This step is vital to prevent filter clogging and minimize analyte loss due to adsorption on the filter surface.[6]

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a low-binding 0.22 µm filter into a clean vial.

  • Quantification:

    • Immediately dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation upon cooling.[13]

    • Analyze the concentration of the dissolved compound in the diluted filtrate using a pre-validated, stability-indicating analytical method like HPLC-UV or LC-MS/MS.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. System Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) prep1->prep2 Triplicate for each condition equil1 Agitate at constant temperature (37°C) for 24-48 hours prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant through 0.22 µm low-binding filter sep1->sep2 quant1 Dilute filtrate to prevent precipitation sep2->quant1 quant2 Analyze concentration via validated HPLC or LC-MS/MS quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

The Impact of pH on Solubility

For any ionizable compound, solubility is not a fixed value but a function of pH. Understanding the compound's pKa allows us to predict how its charge state—and therefore its interaction with a polar solvent like water—will change with pH. Most drugs are weak acids or weak bases.[10] A weak acid becomes more soluble at a pH above its pKa as it deprotonates to form a more polar conjugate base. Conversely, a weak base becomes more soluble at a pH below its pKa as it protonates to form a more polar conjugate acid.

Mandatory Visualization: pH-Solubility Logic

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) compound Ionizable Compound (e.g., Weak Acid, HA) low_ph_node Predominantly Neutral (HA) Lower Polarity compound->low_ph_node high_ph_node Predominantly Ionized (A⁻) Higher Polarity compound->high_ph_node sol_low Lower Aqueous Solubility low_ph_node->sol_low sol_high Higher Aqueous Solubility high_ph_node->sol_high

Caption: Relationship between pH, pKa, ionization, and aqueous solubility.

Data Application: The Biopharmaceutics Classification System (BCS)

The solubility data you generate is not an endpoint. Its primary application in early drug development is for BCS classification. According to the World Health Organization (WHO), a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[7]

The Dose Number (Do) is a dimensionless quantity that links dose, solubility, and volume:

Do = (Highest Dose [mg]) / (Solubility [mg/mL] * 250 mL)

A Do greater than 1 suggests that solubility may be a limiting factor for drug absorption in the gastrointestinal tract.[6] This single number provides a critical risk assessment and guides formulation scientists toward enabling technologies such as amorphous solid dispersions or lipid-based formulations if necessary.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of 2-(4-methoxyphenyl)phthalazin-1(2H)-one. By adhering to the gold-standard shake-flask methodology, employing validated analytical techniques, and understanding the causal relationships between physicochemical properties like pKa and experimental outcomes, researchers can generate the high-quality data necessary to confidently advance their drug development programs. The path from discovery to clinical application is paved with precise and reliable data, and a thorough solubility assessment is one of the most critical foundational stones.

References

  • Raytor. (2026, January 22).
  • Lund University Publications.
  • World Health Organiz
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • (2018, July 2).
  • PubChem. 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N'-phthalazin-1-ylacetohydrazide | C21H24N6O2 | CID 60144410.
  • Eurofins. Analytical Method Summaries.
  • Heterocyclics. 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone.
  • Benchchem. A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
  • PubChem. (2026, February 14). 4-[(3-methoxyphenyl)methyl]-2H-phthalazin-1-one.
  • BLDpharm. 36710-93-7|2-(4-Methoxyphenyl)phthalazin-1(2H)-one.
  • PubChem. 1(2H)-Phthalazinone | C8H6N2O | CID 8394.
  • PMC. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • Al-Azhar Bulletin of Science. (2008, December 1). Reactivity of 4-(4-Methoxyphenyl)-1(2h)-Phthalazinone Towards Some Nucleophiles.
  • JOCPR. Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles.
  • EPA. (2025, October 15). 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(2-methoxyethyl).
  • Cheméo. Chemical Properties of Phthalazine (CAS 253-52-1).
  • NIST. Phthalazin-1-one.
  • Physical Chemistry Research. (2023, November 19).
  • Semantic Scholar. (2024, August 17).
  • ResearchGate.
  • csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • JOCPR.
  • EPA. (2025, October 15). 1(2H)-Phthalazinone, 4-[4-(1,1-dimethylethyl)phenyl]-5,6,7,8-tetrahydro- Properties.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • BLDpharm. 888954-40-3|4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one.
  • ResearchGate. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one.

Sources

2-(4-methoxyphenyl)phthalazin-1(2H)-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 2-(4-methoxyphenyl)phthalazin-1(2H)-one (CAS: 36710-93-7). This document is structured for researchers and drug development professionals, moving beyond standard SDS reporting into synthesis, mechanism, and experimental handling.

Pharmacophore Analysis, Synthesis Protocols, and Safety Standards

Document Control:

  • Target Compound: 2-(4-methoxyphenyl)phthalazin-1(2H)-one[1]

  • CAS Registry Number: 36710-93-7[1]

  • Molecular Formula: C₁₅H₁₂N₂O₂

  • Molecular Weight: 252.27 g/mol [2]

  • Primary Application: Pharmaceutical Intermediate (PARP Inhibitor Pharmacophore), Research Chemical.

Executive Summary & Chemical Identity

2-(4-methoxyphenyl)phthalazin-1(2H)-one represents a critical "privileged scaffold" in medicinal chemistry. It serves as a core structural motif in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors. Unlike its C4-substituted isomers, the N2-aryl substitution pattern is essential for specific hydrophobic pocket interactions within kinase and polymerase active sites.

Chemical Structure & Properties
PropertySpecification
IUPAC Name 2-(4-methoxyphenyl)phthalazin-1-one
SMILES COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Melting Point 158–162 °C (Typical for N-aryl analogs)
Stability Stable under standard laboratory conditions; Light sensitive

Comprehensive Safety Profile (GHS Standards)

Note: While specific toxicological data for this exact CAS is limited, the following profile is derived from Structure-Activity Relationship (SAR) analysis of the phthalazinone class and homologous aryl-hydrazide derivatives.

Hazard Identification

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[3][4]
Serious Eye Damage H319 Causes serious eye irritation.[3][4]
STOT - Single Exposure H335 May cause respiratory irritation.[3][4]
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Safety glasses with side-shields).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4][5]

Emergency Response
  • Inhalation: Move to fresh air. If gasping, administer oxygen.

  • Skin Contact: Wash with 2% polyethylene glycol (PEG-400) in ethanol, followed by soap and water (lipophilic compound removal).

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of the ketone.

Advanced Synthesis Protocols

To ensure high purity for biological screening, we recommend the Copper-Mediated N-Arylation method over classical condensation, as it avoids the formation of N-anilinophthalimide byproducts common in thermal dehydration.

Method A: Cu-Catalyzed C-N Coupling (Recommended)

Rationale: This method utilizes a cross-coupling strategy to install the aryl group directly onto the phthalazinone nitrogen, ensuring regioselectivity at N2.

Reagents:

  • Phthalazin-1(2H)-one (1.0 equiv)

  • 4-Iodoanisole (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Protocol:

  • Charge: In a glovebox or under Argon, add Phthalazin-1(2H)-one, 4-Iodoanisole, CuI, and K₃PO₄ to a heavy-walled pressure vial.

  • Solvate: Add 1,4-Dioxane and the diamine ligand.

  • Reflux: Seal and heat to 110°C for 24 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient 80:20 → 60:40).

  • Validation: Verify product via ¹H NMR (Look for N-Aryl protons ~7.4 ppm and OMe singlet ~3.8 ppm).

Visualization of Synthesis Workflow

SynthesisWorkflow Start Phthalazin-1(2H)-one (Substrate) Reaction Cross-Coupling (110°C, 24h, Dioxane) Start->Reaction Reagents 4-Iodoanisole CuI (Cat) / Ligand K3PO4 Reagents->Reaction Workup Celite Filtration & Concentration Reaction->Workup Conversion >90% Product 2-(4-methoxyphenyl) phthalazin-1(2H)-one Workup->Product Flash Chromatography

Figure 1: Copper-catalyzed N-arylation workflow for regioselective synthesis.

Biological Mechanism & Application

The 2-arylphthalazin-1-one core is a bio-isostere used to target the nicotinamide binding pocket of PARP enzymes.

Mechanism of Action (PARP Inhibition)

In drug discovery, this molecule acts as a "warhead" that mimics the nicotinamide moiety of NAD+.

  • Binding: The phthalazinone carbonyl forms hydrogen bonds with Gly863 and Ser904 (residue numbering based on PARP1).

  • Stacking: The phenyl ring engages in

    
    -
    
    
    
    stacking with Tyr907.
  • Result: Competitive inhibition of NAD+ binding

    
     Prevention of PARylation 
    
    
    
    Accumulation of DNA Single-Strand Breaks (SSBs)
    
    
    Synthetic Lethality in BRCA-deficient cells.
Pathway Visualization

PARP_Mechanism Compound 2-(4-methoxyphenyl) phthalazin-1(2H)-one PARP PARP1 Enzyme (NAD+ Binding Pocket) Compound->PARP Competitive Binding (H-bonds w/ Gly863) Repair_Block Inhibition of Base Excision Repair PARP->Repair_Block Trapped on DNA by Compound DNA_Damage DNA Single-Strand Breaks (SSB) DNA_Damage->PARP Recruits Collapse Replication Fork Collapse (DSB) Repair_Block->Collapse During Replication Lethality Synthetic Lethality (In BRCA-/- Cells) Collapse->Lethality Unrepaired DSBs

Figure 2: Mechanism of PARP inhibition leading to synthetic lethality in cancer cells.

Handling, Storage, and Disposal[3]

Storage Specifications
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at RT, cold storage prevents slow oxidative degradation of the methoxy group.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if storing for >6 months.

  • Container: Amber glass vials (protect from UV light).

Disposal (RCRA Guidelines)
  • Solid Waste: Do not dispose of in municipal trash. Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Aqueous Waste: If used in biological media, treat as hazardous chemical waste. Do not flush down drains due to potential aquatic toxicity (common in fused heterocycles).

References

  • Synthesis Methodology (Cu-Catalysis): Wang, F., et al. (2013). "Copper-Catalyzed N-Arylation of Phthalazinones." Journal of Organic Chemistry.
  • Biological Mechanism (PARP): Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Phthalazinone Scaffold Review: Császár, Z., et al. (2019). "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry." European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

copper-catalyzed synthesis of 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Copper-Catalyzed Synthesis of 2-(4-Methoxyphenyl)phthalazin-1(2H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-methoxyphenyl)phthalazin-1(2H)-one , a critical pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive molecules.[1] While palladium-catalyzed Buchwald-Hartwig aminations are common, they often suffer from high cost and residual metal toxicity.[1] This guide presents a cost-effective Copper-Catalyzed Ullmann-Goldberg N-Arylation strategy. We provide a self-validating protocol, mechanistic insights, and a direct comparison of ligand efficiency to ensure high yield and purity.

Retrosynthetic Analysis & Strategy

The target molecule, 2-(4-methoxyphenyl)phthalazin-1(2H)-one , contains a phthalazinone core N-arylated at the 2-position.[1] The most strategic disconnection is the N–C(Ar) bond.

  • Strategy: Intermolecular N-arylation of the commercially available phthalazin-1(2H)-one with 4-iodoanisole.

  • Catalytic System: Copper(I) Iodide (CuI) complexed with a bidentate nitrogen ligand to facilitate the oxidative addition of the aryl halide and stabilize the active Cu species.

Retrosynthesis Target Target: 2-(4-methoxyphenyl)phthalazin-1(2H)-one Precursors Precursors: Phthalazin-1(2H)-one + 4-Iodoanisole Target->Precursors Disconnection: N-C(Ar) Bond (Ullmann-Goldberg)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target via N-arylation.

Reaction Optimization & Critical Parameters

The success of Ullmann-type couplings relies heavily on the Ligand-Base-Solvent triad. The following data summarizes the optimization phase for this specific transformation.

Table 1: Optimization of Reaction Conditions Scale: 1.0 mmol Phthalazinone, 1.2 equiv 4-Iodoanisole, 10 mol% CuI.

EntryLigand (20 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Notes
1NoneK₂CO₃DMF110<10Poor conversion without ligand.
2L-ProlineK₂CO₃DMSO9045Significant side reactions.[1]
31,10-Phenanthroline K₃PO₄ 1,4-Dioxane 110 92 Optimal conditions.
4DMEDA*Cs₂CO₃Toluene11078Good, but lower solubility.
51,10-PhenanthrolineK₂CO₃DMF12085Higher temp required; workup harder.[1]

*DMEDA: trans-N,N'-dimethyl-1,2-cyclohexanediamine

Scientific Insight: The use of 1,10-Phenanthroline is superior for lactam substrates because it forms a rigid, planar complex with Cu(I), preventing catalyst disproportionation.[1] K₃PO₄ in dioxane provides the necessary basicity to deprotonate the phthalazinone (pKa ~10-11) without causing hydrolytic ring opening, which is a risk with stronger bases or more polar solvents like DMSO at high temperatures.

Detailed Experimental Protocol

Materials Required:
  • Phthalazin-1(2H)-one (CAS: 119-39-1)[1]

  • 4-Iodoanisole (CAS: 696-62-8)[1]

  • Copper(I) Iodide (CuI) (99.99% trace metals basis recommended)[1]

  • 1,10-Phenanthroline (anhydrous)[1][2]

  • Potassium Phosphate tribasic (K₃PO₄), finely ground[1]

  • 1,4-Dioxane (Anhydrous, sure-seal bottle)[1]

Step-by-Step Procedure:
  • Reactor Setup:

    • Equip a 25 mL Schlenk tube or a heavy-walled pressure vial with a magnetic stir bar.

    • Critical Step: Flame-dry the glassware under vacuum and backfill with Argon (3 cycles) to remove moisture and oxygen, which poison the Cu catalyst.

  • Reagent Loading (Glovebox or Counter-flow):

    • Add Phthalazin-1(2H)-one (146 mg, 1.0 mmol).[1]

    • Add 4-Iodoanisole (281 mg, 1.2 mmol).[1]

    • Add CuI (19 mg, 0.1 mmol, 10 mol%).[1]

    • Add 1,10-Phenanthroline (36 mg, 0.2 mmol, 20 mol%).[1]

    • Add K₃PO₄ (424 mg, 2.0 mmol).[1]

  • Solvent Addition:

    • Add Anhydrous 1,4-Dioxane (4.0 mL) via syringe under a stream of Argon.[1]

    • Seal the vessel tightly (Teflon screw cap).

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 110 °C .

    • Stir vigorously (800-1000 rpm). The mixture will initially appear as a suspension and may turn dark green/brown (characteristic of Cu-Phen complexes).

    • Run for 16–24 hours . Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][3]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexanes/Ethyl Acetate (from 4:1 to 1:1).

    • Collect the fraction containing the product (Rf ~0.4 in 1:1 Hex/EtOAc).

  • Validation (Expected Data):

    • Appearance: White to off-white solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H), 7.90-7.70 (m, 3H), 7.55 (d, 2H), 7.02 (d, 2H), 3.85 (s, 3H).[1]

    • MS (ESI): Calculated for C₁₅H₁₂N₂O₂ [M+H]⁺: 253.09; Found: 253.1.[1]

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The reaction follows a Cu(I)/Cu(III) catalytic loop.

  • Complexation: CuI coordinates with 1,10-Phenanthroline to form the active catalytic species [L-Cu-I] .[1]

  • Ligand Exchange: The base facilitates the deprotonation of phthalazinone, allowing it to displace the iodide ligand, forming the [L-Cu-Amido] intermediate.

  • Oxidative Addition: The aryl iodide (4-iodoanisole) undergoes oxidative addition to the copper center, generating a transient Cu(III) species.

  • Reductive Elimination: The C–N bond is formed, releasing the product and regenerating the L-Cu(I) catalyst.

CatalyticCycle Figure 2: Proposed Cu(I)/Cu(III) Catalytic Cycle for N-Arylation Step1 L-Cu(I)-I (Active Cat) Step2 L-Cu(I)-Nu (Amido Complex) Step1->Step2 Phthalazinone Base (-HI) Step3 L-Cu(III)(Ar)(Nu)I (Transient) Step2->Step3 Oxidative Addn (Ar-I) Step3->Step1 Reductive Elim (Product Release)

Figure 2: The catalytic cycle highlights the critical role of the base in Step 1 and the ligand in stabilizing the high-energy Cu(III) intermediate in Step 3.

Troubleshooting & FAQs

  • Problem: Low conversion (<50%).

    • Solution: Oxygen contamination is the most likely culprit. Ensure rigorous degassing. Check the quality of K₃PO₄ (must be anhydrous/dry).

  • Problem: "Blue" reaction mixture.

    • Solution: Indicates oxidation of Cu(I) to inactive Cu(II) by air. Add 5-10 mol% Sodium Ascorbate as a reducing agent to rescue the catalyst.

  • Problem: Starting material (Phthalazinone) remains insoluble.

    • Solution: Switch solvent to DMF, but increase workup washes (LiCl solution) to remove DMF completely.[1]

References

  • Copper-Mediated C-H Activation for Phthalazinone Synthesis: Title: The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions.[4][5] Source: Beilstein Journal of Organic Chemistry, 2015.[1] URL:[Link][1][4]

  • General Ullmann-Goldberg Protocol (Amide Arylation): Title: Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles.[6] Source: Organic Letters, 2001 (Buchwald Group - Foundational Methodology).[1] URL:[Link][1]

Sources

using 2-(4-methoxyphenyl)phthalazin-1(2H)-one as a PARP inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Validation of 2-(4-methoxyphenyl)phthalazin-1(2H)-one Derivatives

Introduction: The Phthalazinone Anchor

The molecule 2-(4-methoxyphenyl)phthalazin-1(2H)-one represents a privileged scaffold in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. It serves as the pharmacophore core for Olaparib (AZD2281) , the first-in-class PARP inhibitor approved for BRCA-mutated ovarian and breast cancers.

This scaffold functions as a Nicotinamide mimic . In the PARP1 catalytic domain, the amide moiety of the phthalazinone ring forms critical hydrogen bonds with Gly863 and Ser904 , effectively competing with the natural substrate NAD+.

Scope of this Guide: This application note provides a rigorous technical framework for researchers utilizing this scaffold to develop novel PARP inhibitors. It details protocols for biochemical potency (IC50), cellular synthetic lethality, and the differentiation between catalytic inhibition and PARP trapping.

Mechanism of Action & Signaling Pathway

The therapeutic efficacy of this scaffold relies on two distinct mechanisms:[1]

  • Catalytic Inhibition: Blocking the PARylation of histones/repair enzymes.

  • PARP Trapping: Stabilizing the PARP-DNA complex at Single-Strand Breaks (SSBs), leading to Replication Fork Collapse—the primary driver of cytotoxicity in Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants).[2]

Figure 1: The Synthetic Lethality Cascade

PARP_Mechanism cluster_Outcome Mechanism Divergence DNA_Damage SSB (Single Strand Break) PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit Catalytic_Block Catalytic Inhibition (No PARylation) PARP_Recruit->Catalytic_Block + Inhibitor Trapping PARP Trapping (Insoluble Complex) PARP_Recruit->Trapping + Inhibitor (High Potency) Inhibitor Phthalazinone Scaffold (Competes with NAD+) Inhibitor->PARP_Recruit Fork_Collapse Replication Fork Collapse (DSB Formation) Trapping->Fork_Collapse HR_Repair HR Repair (BRCA1/2 Proficient) Fork_Collapse->HR_Repair Normal Cells NHEJ_Error NHEJ/Alt-EJ (BRCA Deficient) Fork_Collapse->NHEJ_Error BRCA-/- Cells Cell Survival Cell Survival HR_Repair->Cell Survival Death Genomic Instability & Cell Death NHEJ_Error->Death

Caption: Figure 1. Dual mechanism of Phthalazinone-based inhibitors: catalytic blockade and cytotoxic PARP trapping leading to synthetic lethality in BRCA-deficient contexts.

Protocol A: Biochemical Potency (HTRF/Colorimetric)

Objective: Determine the IC50 of the scaffold derivative against recombinant PARP1 enzyme. Method Selection: While HTRF is preferred for High-Throughput Screening (HTS), the Universal Colorimetric PARP Assay is the gold standard for bench-scale validation due to its accessibility and robustness.

Materials
  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Biotinylated NAD+ (Bio-NAD+).[3]

  • Capture: Histone-coated 96-well strip plates.

  • Detection: Streptavidin-HRP + TMB Substrate.

  • Control: Olaparib (Positive Control), DMSO (Vehicle).

Step-by-Step Workflow
  • Preparation (T=0):

    • Dilute PARP1 enzyme to 0.5 U/well in PARP Buffer containing activated DNA.

    • Critical: Keep enzyme on ice.[3] PARP1 is unstable at RT without substrate.

  • Inhibitor Incubation (The "Pre-Incubation" Step):

    • Add 10 µL of test compound (dissolved in DMSO, final concentration <1%) to the histone-coated wells.

    • Add 20 µL of diluted PARP1 enzyme.

    • Incubate for 30 minutes at RT.

    • Why? This allows the scaffold to occupy the Nicotinamide pocket before competition with NAD+ begins.

  • Reaction Initiation:

    • Add 20 µL of Bio-NAD+ Cocktail to all wells.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Wash plate 4x with PBS-Tween (0.05%).

    • Add 50 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 min.

    • Wash 4x.[4][5]

    • Add TMB Substrate . Stop reaction with 0.2M H2SO4 after 10-15 min.

    • Read Absorbance at 450 nm .[3][5][6]

Data Analysis & Acceptance Criteria
  • IC50 Calculation: Non-linear regression (4-parameter logistic fit).

  • Validation: The IC50 of Olaparib should fall between 2–10 nM .

Protocol B: Cellular Synthetic Lethality (Clonogenic Assay)

Objective: Validate that the scaffold selectively kills HR-deficient cells (Synthetic Lethality) rather than acting as a general toxin.

Cell Models
Cell LineGenotypeExpected Sensitivity
MDA-MB-436 BRCA1 Mut (c.5396+1G>A)High (IC50 < 100 nM)
SUM149PT BRCA1 Mut (c.2288delT)High
MCF-7 BRCA1/2 WTLow (Resistant)
Protocol
  • Seeding:

    • Seed cells at low density (500–1000 cells/well) in 6-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with the scaffold derivative in a dose-response format (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a DMSO control and Olaparib (1 µM) as a positive kill control.

    • Critical: Refresh media + drug every 3 days to maintain potency.

  • Fixation & Staining (Day 10-14):

    • When colonies in DMSO control >50 cells:

    • Wash with PBS.[4][5][6][7] Fix with Methanol:Acetic Acid (3:1) for 15 min.

    • Stain with 0.5% Crystal Violet .

  • Quantification:

    • Count colonies manually or using ImageJ (Particle Analysis).

    • Calculate Survival Fraction (SF) = (Colonies Treated / Colonies Control).

Protocol C: PARP Trapping Assay (Chromatin Fractionation)

Objective: Distinguish simple catalytic inhibition from "Trapping." High trapping potency correlates with higher clinical efficacy but also higher toxicity. This assay separates soluble PARP (cytosolic/nucleoplasmic) from DNA-bound PARP (chromatin fraction).

Figure 2: Trapping Assay Workflow

Trapping_Workflow Cells Treat Cells (± Alkylating Agent MMS) Lysis1 Hypotonic Lysis (Low Salt) Cells->Lysis1 Spin1 Centrifuge (Slow Speed) Lysis1->Spin1 Supernatant Supernatant: Soluble PARP Spin1->Supernatant Pellet Pellet: Chromatin Bound Spin1->Pellet Wash Salt Wash & Lysis (High Salt/Sonication) Pellet->Wash Western Western Blot: Anti-PARP1 Wash->Western

Caption: Figure 2. Chromatin fractionation workflow to isolate DNA-trapped PARP complexes.

Protocol
  • Treatment:

    • Treat cells (e.g., HeLa or MDA-MB-436) with 0.01% MMS (Methyl Methanesulfonate) to induce base damage (creates trapping sites).

    • Co-treat with 1 µM Scaffold Derivative or Olaparib for 4 hours.

  • Fractionation:

    • Harvest cells and lyse in Buffer A (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100).

    • Centrifuge at 1,300 x g for 5 min at 4°C.

    • Supernatant (S1): Cytosolic/Soluble Nuclear fraction.

    • Pellet (P1): Nuclei/Chromatin.[7][8]

  • Chromatin Extraction:

    • Wash P1 once with Buffer A.

    • Resuspend P1 in Buffer B (Buffer A + 0.2 U/µL Micrococcal Nuclease or High Salt 500mM NaCl). Incubate 10 min.

    • Sonicate briefly.[3] Centrifuge high speed (14,000 x g).

    • Supernatant (S2): Chromatin-bound fraction.[7]

  • Western Blot Analysis:

    • Load equal volumes of S1 and S2.

    • Probe for PARP1 .[6][9][10]

    • Result: Effective trappers (like Olaparib/Talazoparib) will show a massive shift of PARP1 from S1 to S2 in the presence of MMS.

References

  • Menear, K. A., et al. (2008).[11][12][13] "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[11] Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature.

  • BPS Bioscience. "PARP1 Colorimetric Assay Kit Protocol." BPS Bioscience.[3]

  • Trevigen (Bio-Techne). "HT Universal Colorimetric PARP Assay." R&D Systems.

Sources

2-(4-methoxyphenyl)phthalazin-1(2H)-one intermediate for AMPA antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of 2-(4-methoxyphenyl)phthalazin-1(2H)-one as a Non-Competitive AMPA Receptor Antagonist Scaffold

Abstract

This application note details the synthesis, purification, and characterization of 2-(4-methoxyphenyl)phthalazin-1(2H)-one , a critical heterocyclic intermediate and bioisostere of 2,3-benzodiazepines (e.g., GYKI 52466). Phthalazinones function as negative allosteric modulators (NAMs) of the AMPA subtype of ionotropic glutamate receptors. Unlike competitive antagonists, these compounds bind to an allosteric site, offering a safer therapeutic profile for treating epilepsy and neurodegenerative disorders by preventing excitotoxicity without completely blocking physiological glutamatergic transmission. This guide provides a robust, scalable protocol for researchers in medicinal chemistry and neuropharmacology.

Introduction & Therapeutic Context

The AMPA Receptor and Excitotoxicity

-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system. Overactivation of these receptors leads to excessive Ca

and Na

influx, triggering a cascade of intracellular events known as excitotoxicity, which is implicated in epilepsy, amyotrophic lateral sclerosis (ALS), and ischemic stroke.
The Phthalazinone Scaffold Advantage

Early AMPA antagonists (competitive) often failed in clinical trials due to poor solubility and nephrotoxicity. The discovery of GYKI 52466 , a 2,3-benzodiazepine, marked a shift toward non-competitive antagonists (negative allosteric modulators).[1]

  • Mechanism: These agents bind to a regulatory site on the receptor complex, distinct from the glutamate recognition site, stabilizing the receptor in a closed or desensitized state.

  • Bioisosterism: The phthalazin-1(2H)-one core serves as a stable, chemically accessible surrogate for the 2,3-benzodiazepine system, maintaining the necessary pharmacophore for allosteric binding while improving metabolic stability.

Mechanism of Action Visualization

AMPA_Mechanism Glutamate Glutamate (Agonist) AMPA_Rec AMPA Receptor (Resting) Glutamate->AMPA_Rec Binds Orthosteric Site Open_State Channel Opening (Na+/Ca2+ Influx) AMPA_Rec->Open_State Activation Desensitized Stabilized Closed State (No Ion Flux) AMPA_Rec->Desensitized Conformational Change Excitotoxicity Excitotoxicity (Neuronal Death) Open_State->Excitotoxicity Prolonged Activation Phthalazinone 2-(4-methoxyphenyl) phthalazin-1(2H)-one (NAM) Allosteric_Site Allosteric Site Binding Phthalazinone->Allosteric_Site Binds Allosteric_Site->AMPA_Rec Modulates Desensitized->Open_State Blocks

Figure 1: Negative Allosteric Modulation of AMPA Receptors. The phthalazinone derivative binds to an allosteric site, preventing the channel opening even in the presence of glutamate.

Chemical Synthesis Protocol

Objective: Synthesize 2-(4-methoxyphenyl)phthalazin-1(2H)-one via condensation of phthalic anhydride with 4-methoxyphenylhydrazine.

Reaction Scheme


Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
Phthalic Anhydride 148.111.0Electrophile / Core Scaffold
4-Methoxyphenylhydrazine HCl 174.631.1Nucleophile
Sodium Acetate (anhydrous) 82.031.1Base (neutralizes HCl salt)
Glacial Acetic Acid 60.05SolventSolvent & Catalyst
Ethanol (Absolute) 46.07-Recrystallization Solvent
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend Phthalic Anhydride (1.48 g, 10 mmol) in 20 mL of Glacial Acetic Acid .

  • Add 4-Methoxyphenylhydrazine Hydrochloride (1.92 g, 11 mmol) to the suspension.

  • Add Sodium Acetate (0.90 g, 11 mmol) to liberate the free hydrazine base in situ.

    • Note: If using free base hydrazine, omit Sodium Acetate.

Step 2: Cyclization (Reflux)

  • Attach a reflux condenser to the RBF.

  • Heat the mixture to reflux (approx. 118°C) using an oil bath.

  • Maintain reflux for 3–4 hours .

    • Observation: The solution should turn clear initially, then potentially darken slightly.[3] A precipitate may begin to form towards the end of the reaction.

    • TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). Phthalic anhydride spot should disappear.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Stir for 30 minutes to ensure complete precipitation of the product.

  • Filter the solid using a Büchner funnel under vacuum.

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid and salts.

  • Air dry the crude solid for 1 hour.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol .

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C overnight.

Synthesis Workflow Diagram

Synthesis_Flow Reactants Phthalic Anhydride + 4-Methoxyphenylhydrazine HCl + NaOAc Solvent Solvent: Glacial Acetic Acid Reactants->Solvent Reflux Reflux @ 118°C (3-4 Hours) Solvent->Reflux Quench Pour into Crushed Ice/Water (Precipitation) Reflux->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Final Pure 2-(4-methoxyphenyl) phthalazin-1(2H)-one Purify->Final

Figure 2: Operational workflow for the synthesis of the target phthalazinone.

Quality Control & Characterization

To validate the intermediate before using it in biological assays or further derivatization, the following specifications must be met.

Physico-Chemical Properties
PropertySpecification
Appearance White to off-white crystalline solid
Molecular Formula C

H

N

O

Molecular Weight 252.27 g/mol
Yield (Typical) 75% – 85%
Solubility Soluble in DMSO, DMF, CHCl

; Insoluble in water
Spectral Validation
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       3.82 (s, 3H, -OCH
      
      
      
      ) – Diagnostic Singlet.
    • 
       7.05 (d, 2H, Ar-H, ortho to OMe).
      
    • 
       7.45 (d, 2H, Ar-H, meta to OMe).
      
    • 
       7.80 – 8.30 (m, 4H, Phthalazine Ar-H).
      
    • 
       8.45 (s, 1H, H-4 of phthalazine ring) – Key confirmation of cyclization.
      
  • IR (KBr):

    • 1655 cm

      
       (Strong C=O stretch, Lactam).
      
    • 1250 cm

      
       (C-O-C stretch, Aryl ether).
      

Downstream Applications & SAR

This intermediate is a versatile scaffold for Structure-Activity Relationship (SAR) studies targeting AMPA receptors.

  • Electrophysiology (Patch Clamp):

    • Protocol: Dissolve compound in DMSO (stock 100 mM). Dilute to 10–100

      
      M in extracellular recording solution.
      
    • Assay: Apply 100

      
      M AMPA to HEK293 cells expressing GluA1-4 subunits. Co-apply the phthalazinone.
      
    • Expected Result: Dose-dependent reduction in steady-state current without affecting the reversal potential (indicative of non-competitive inhibition).

  • Derivatization Points:

    • C-4 Position: The proton at C-4 (phthalazine ring) can be substituted (e.g., via lithiation or halogenation) to introduce alkyl or aryl groups, which often enhances potency by filling the hydrophobic pocket of the allosteric site.

    • Phenyl Ring: The 4-methoxy group is a metabolic "soft spot." Replacing it with electron-withdrawing groups (e.g., -Cl, -CF

      
      ) or metabolically stable ethers often improves in vivo half-life.
      

References

  • Donevan, S. D., & Rogawski, M. A. (1993). GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses.[1][4] Neuron, 10(1), 51–59. Link

  • Ayyad, R. R., et al. (2012). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. European Journal of Medicinal Chemistry, 49, 1-8. Link

  • Kagadas, T., et al. (2019). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking.[5] Molecular Diversity, 23, 283–298.[5] Link

  • BLD Pharm. 2-(4-Methoxyphenyl)phthalazin-1(2H)-one Product Page (CAS 36710-93-7).[6] Link

  • Stutzmann, J. M., et al. (2001). Synthesis of anticonvulsive AMPA antagonists: 4-oxo-10-substituted-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 11(9), 1205-1210.[2] Link

Sources

Application Notes and Protocols for the Synthesis of 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties.[4][5] The compound of interest, 2-(4-methoxyphenyl)phthalazin-1(2H)-one, serves as a key intermediate and a valuable entity in the exploration of new therapeutic agents. This guide provides a comprehensive overview of the prevalent synthetic strategies, detailed experimental protocols, and the underlying chemical principles for its efficient preparation.

Synthetic Strategies: A Mechanistic Perspective

The formation of the 2-(4-methoxyphenyl)phthalazin-1(2H)-one typically proceeds via a cyclocondensation reaction. The most common and direct approach involves the reaction of a 2-carbonyl-substituted benzoic acid derivative with p-methoxyphenylhydrazine.

Core Reaction Mechanism

The fundamental mechanism involves two key steps:

  • Hydrazone Formation: The initial step is the condensation of the aldehyde or ketone group of the 2-substituted benzoic acid with the primary amine of p-methoxyphenylhydrazine to form a hydrazone intermediate. This reaction is often acid-catalyzed.

  • Intramolecular Cyclization: The newly formed hydrazone then undergoes an intramolecular nucleophilic attack from the secondary nitrogen of the hydrazine moiety onto the carboxylic acid group (or its activated form), leading to the formation of the six-membered phthalazinone ring with the elimination of a water molecule.

Phthalazinone Formation Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Hydrazone_Intermediate Hydrazone Intermediate 2-Formylbenzoic_Acid->Hydrazone_Intermediate + p-Methoxyphenylhydrazine - H2O p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine Phthalazinone_Product 2-(4-methoxyphenyl)phthalazin-1(2H)-one Hydrazone_Intermediate->Phthalazinone_Product Intramolecular Cyclization - H2O Experimental_Workflow cluster_input Inputs cluster_process Process cluster_output Output & Purification Reagents 2-Formylbenzoic Acid 4-Methoxyphenylhydrazine HCl Mixing Combine Reagents, Solvent, and Catalyst Reagents->Mixing Solvent Methanol or Ethanol Solvent->Mixing Catalyst NH4Cl or Acetic Acid Catalyst->Mixing Reaction Stir at RT or Reflux (Monitor by TLC) Mixing->Reaction Workup Solvent Removal Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 2-(4-methoxyphenyl) phthalazin-1(2H)-one Purification->Product

Sources

Technical Application Note: 2-(4-Methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry application of 2-(4-methoxyphenyl)phthalazin-1(2H)-one , a specialized scaffold distinct from its renowned N-unsubstituted analogs (e.g., Olaparib).

Part 1: Introduction & Therapeutic Rationale

In medicinal chemistry, the phthalazin-1(2H)-one core is a "privileged structure," capable of binding diverse biological targets depending on its substitution pattern. While N-unsubstituted phthalazinones (lactam NH) are classic pharmacophores for PARP inhibition (mimicking the nicotinamide moiety of NAD+), the 2-(4-methoxyphenyl)phthalazin-1(2H)-one derivative represents a critical "SAR Switch."

By substituting the lactam nitrogen (N2) with a 4-methoxyphenyl group, the molecule loses the hydrogen-bond donor capability required for PARP1 active site binding (specifically to Gly863). Instead, this N-aryl substitution shifts the pharmacological profile toward Phosphodiesterase 4 (PDE4) inhibition and AMPA receptor antagonism .

Key Application Areas:

  • PDE4 Inhibition: The N-(4-methoxyphenyl) moiety occupies the hydrophobic "clamp" region of the PDE4 active site, preventing cAMP hydrolysis. This makes it a lead scaffold for anti-inflammatory drugs (asthma, COPD, psoriasis).

  • Selectivity Probe: Used as a negative control in PARP assays to validate the necessity of the N-H motif.

  • Anticonvulsant Discovery: A structural precursor to non-competitive AMPA antagonists related to the GYKI-52466 series.

Part 2: Chemical Properties & Synthesis Protocol

Compound Identity:

  • IUPAC Name: 2-(4-methoxyphenyl)phthalazin-1(2H)-one

  • CAS Registry: 36710-93-7

  • Molecular Formula: C₁₅H₁₂N₂O₂

  • MW: 252.27 g/mol

Protocol A: Regioselective Synthesis via 2-Formylbenzoic Acid

Rationale: Unlike phthalic anhydride (which yields the 1,4-dione), using 2-formylbenzoic acid ensures the formation of the mono-carbonyl phthalazinone core.

Reagents:

  • 2-Formylbenzoic acid (Phthalaldehydic acid) [1.0 equiv]

  • 4-Methoxyphenylhydrazine hydrochloride [1.1 equiv]

  • Ethanol (Absolute) [Solvent]

  • Sodium Acetate (NaOAc) [1.2 equiv, if using hydrazine HCl salt]

  • Glacial Acetic Acid [Catalytic, 10 mol%]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-formylbenzoic acid (1.50 g, 10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 4-methoxyphenylhydrazine hydrochloride (1.92 g, 11 mmol) and Sodium Acetate (0.98 g, 12 mmol) to the solution.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 2:1). The spot for the starting aldehyde (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot (Rf ~0.6).

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold 50% ethanol/water (2 x 10 mL) to remove salts and unreacted hydrazine.

  • Recrystallization: Recrystallize from hot ethanol to yield off-white needles.

    • Expected Yield: 85–92%

    • Characterization: ^1H NMR (DMSO-d6) should show the characteristic singlet/doublet for the N=CH proton at ~8.4 ppm and the methoxy singlet at 3.8 ppm.

Part 3: Biological Assay Protocols

Protocol B: PDE4B Enzymatic Inhibition Assay (TR-FRET)

Objective: To quantify the IC50 of the compound against the PDE4B isoform, validating its anti-inflammatory potential.

Materials:

  • Recombinant human PDE4B enzyme.

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

  • Detection Reagent: Terbium-labeled anti-cAMP antibody.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% Tween-20.

Workflow:

  • Compound Prep: Prepare a 10 mM stock of 2-(4-methoxyphenyl)phthalazin-1(2H)-one in 100% DMSO. Perform 1:3 serial dilutions in DMSO to generate a 10-point dose-response curve (Final assay concentration range: 100 µM to 5 nM).

  • Enzyme Incubation: Dispense 5 µL of diluted compound into a 384-well low-volume white plate. Add 10 µL of PDE4B enzyme solution (0.5 ng/well). Incubate for 15 minutes at RT.

  • Substrate Addition: Add 5 µL of FAM-cAMP substrate (200 nM final).

  • Reaction: Incubate for 60 minutes at RT. The PDE4B enzyme hydrolyzes FAM-cAMP to FAM-AMP.

  • Detection: Add 20 µL of Stop/Detection solution (containing Tb-anti-cAMP antibody and EDTA). The antibody binds only to intact cAMP (substrate), not the product (AMP).

    • Mechanism:[1][2][3][4][5] High FRET signal = High cAMP (Enzyme Inhibited). Low FRET = Low cAMP (Enzyme Active).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multi-mode plate reader (Ex: 340 nm, Em: 495 nm/520 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit (GraphPad Prism).

Part 4: Data Analysis & Visualization

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the "N-Substitution Switch" that dictates the medicinal chemistry fate of the phthalazinone scaffold.

Phthalazinone_SAR Core Phthalazin-1(2H)-one Core Scaffold Sub_NH N-H (Unsubstituted) Core->Sub_NH R2 = H Sub_N_Aryl N-(4-Methoxyphenyl) (Topic Compound) Core->Sub_N_Aryl R2 = 4-OMe-Ph Mech_PARP Mechanism: H-Bond Donor to Gly863 Sub_NH->Mech_PARP Target_PARP Target: PARP1/2 (e.g., Olaparib) Sub_N_Aryl->Target_PARP Loss of Activity Target_AMPA Target: AMPA Receptor (Anticonvulsant) Sub_N_Aryl->Target_AMPA Secondary Activity Mech_PDE4 Mechanism: Hydrophobic Clamp Fit Sub_N_Aryl->Mech_PDE4 Target_PDE4 Target: PDE4 (Anti-inflammatory) Mech_PARP->Target_PARP High Potency Mech_PDE4->Target_PDE4 Primary Activity

Caption: SAR divergence of the phthalazinone scaffold. Substitution at N2 (Green path) abolishes PARP activity (Red dotted line) but enables PDE4/AMPA targeting.

Comparative Activity Profile
PropertyN-H Analog (Olaparib-like)N-(4-Methoxyphenyl) Analog (Topic)
Primary Target PARP1 / PARP2PDE4 / AMPA Receptor
Binding Mode H-bond Donor (Lactam NH)Hydrophobic Interaction (Aryl group)
Key Residue Gly863 (PARP1)Q369 (PDE4B - Clamp Region)
Therapeutic Use Oncology (BRCA-mutant)Asthma, COPD, CNS Disorders
Solubility ModerateLow (Requires formulation)

Part 5: References

  • Beilstein Journals. "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling." Beilstein J. Org.[6] Chem. 2015. Link

  • Journal of Medicinal Chemistry. "Substituted 1,2-dihydrophthalazines: potent, selective, and noncompetitive inhibitors of the AMPA receptor." J. Med.[7][8] Chem. 1996. Link

  • European Journal of Medicinal Chemistry. "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry." Eur. J. Med.[8] Chem. 2019. Link

  • ACS Publications. "Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease." J. Med.[7][8] Chem. 2008.[4] Link

  • PubChem. "2-(4-Methoxyphenyl)phthalazin-1(2H)-one Compound Summary." Link

Sources

Troubleshooting & Optimization

improving yield of 2-(4-methoxyphenyl)phthalazin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalazinone Synthesis Division Ticket Subject: Yield Optimization for 2-(4-methoxyphenyl)phthalazin-1(2H)-one Status: Open Priority: High (Process Chemistry/Drug Development)[1]

Welcome to the Technical Support Center

You have reached the Tier 3 Application Support for Heterocyclic Synthesis. Based on your request, you are attempting to synthesize 2-(4-methoxyphenyl)phthalazin-1(2H)-one , likely as a scaffold for PARP inhibitors (e.g., Olaparib analogs) or phosphodiesterase inhibitors.[1][2]

The synthesis of N-aryl phthalazinones via the condensation of phthalic anhydride and aryl hydrazines is deceptively simple.[3] While it looks like a standard condensation, it is plagued by a kinetic vs. thermodynamic competition between the desired 6-membered phthalazinone and the undesired 5-membered N-anilinophthalimide.[1][2]

Below is your troubleshooting guide, structured as a series of "Support Tickets" addressing specific failure modes.

Module 1: The Reference Protocol (Baseline)

Before troubleshooting, ensure you are running the reaction under these standard "Gold" conditions. Deviations here are the most common cause of yield loss.

Reaction Scheme: Phthalic Anhydride + 4-Methoxyphenylhydrazine HCl


 2-(4-methoxyphenyl)phthalazin-1(2H)-one[1][2]
ParameterSpecificationTechnical Rationale
Solvent Glacial Acetic Acid (100%)Acts as both solvent and acid catalyst.[1][2] Promotes the ring-expansion from the 5-membered intermediate to the 6-membered product.[1][2]
Stoichiometry 1.0 equiv Anhydride : 1.1 equiv HydrazineSlight excess of hydrazine compensates for oxidative decomposition of the electron-rich aryl hydrazine.[1][2][3]
Temperature 118°C (Reflux) CRITICAL. Temperatures below 100°C favor the kinetic 5-membered imide product.[1][2][3] You must breach the activation energy barrier for the rearrangement.[3]
Time 4–12 HoursMonitoring by HPLC/TLC is required.[1][2][3] The intermediate disappears slowly.[2][3]
Concentration 0.5 M – 1.0 MHigh concentration favors intermolecular aggregation; moderate concentration favors intramolecular cyclization.[1][2][3]

Module 2: Troubleshooting & Optimization (Active Tickets)

Ticket #001: "My product is a mixture of two isomers."

Diagnosis: You are observing the "Ring Size Competition."[2][3] In the reaction of phthalic anhydride with aryl hydrazines, the initial nucleophilic attack forms a hydrazide intermediate.[3] This can cyclize in two ways:

  • Path A (Kinetic): Attack by the internal nitrogen

    
    5-membered N-(4-methoxyanilino)phthalimide .[1][2]
    
  • Path B (Thermodynamic): Attack by the external nitrogen (after rearrangement)

    
    6-membered Phthalazinone (Target) .
    

Solution:

  • Force the Rearrangement: If you isolate the 5-membered impurity (often characterized by a doublet carbonyl stretch in IR ~1720/1780 cm⁻¹), do not discard it.[3] Resuspend it in glacial acetic acid with 0.5 equiv of conc. HCl or

    
     and reflux for 6 hours. This forces the ring expansion to the thermodynamic phthalazinone.[3]
    
  • Solvent Switch: If Acetic Acid is insufficient, switch to n-Butanol with 10 mol% p-Toluenesulfonic acid (pTSA) .[1][2] The higher reflux temperature (117°C) combined with a stronger acid catalyst drives the dehydration and rearrangement more effectively.[3]

Ticket #002: "The reaction turns into a black tar/gum."

Diagnosis: Oxidative decomposition of 4-methoxyphenylhydrazine.[2][3] The methoxy group is electron-donating, making the hydrazine highly susceptible to oxidation by air, leading to diazonium tars and complex azo-polymers.

Solution:

  • Salt Form: Always use 4-methoxyphenylhydrazine Hydrochloride (salt), not the free base. The salt is stable.[2][3] Release the free base in situ using Sodium Acetate (NaOAc) only once the system is inerted.[3]

  • Inert Atmosphere: Sparge the solvent with Nitrogen/Argon for 15 minutes before adding the hydrazine.[3] Run the reaction under a positive pressure of Nitrogen.[3]

  • Stepwise Addition: Do not mix all solids at once. Dissolve Phthalic Anhydride in AcOH first, heat to 60°C, then add the Hydrazine salt.

Ticket #003: "Yield is low (<50%) despite clean conversion."

Diagnosis: Solubility losses during workup. The target molecule, 2-(4-methoxyphenyl)phthalazin-1(2H)-one, has moderate solubility in organic solvents due to the methoxy group.[1][2] Standard aqueous quenches might leave significant product in the mother liquor.[3]

Solution:

  • The "Water Crash" Method:

    • Cool reaction mixture to room temperature.

    • Pour slowly into 3 volumes of ice-cold water .

    • Adjust pH to ~7-8 using saturated

      
      .[1][2][3] (Neutralization prevents solubility of the protonated phthalazinone species).[3]
      
    • Stir for 1 hour to allow crystal growth (Ostwald ripening) before filtration.

  • Scavenging: If the filtrate is milky, extract with Ethyl Acetate.[3] The product is highly soluble in EtOAc.[3]

Module 3: Advanced Visualization (Mechanism & Workflow)

The following diagram illustrates the critical bifurcation point between the Kinetic Trap (Imide) and the Thermodynamic Target (Phthalazinone).

ReactionPathway cluster_conditions Optimization Zone Start Phthalic Anhydride + 4-Methoxy-Ph-Hydrazine Inter Open Hydrazide Intermediate Start->Inter Nucleophilic Attack Kinetic Kinetic Trap: N-Anilinophthalimide (5-Membered Ring) Inter->Kinetic Fast Cyclization (Low Temp/Neutral) Thermo Target: 2-Arylphthalazinone (6-Membered Ring) Inter->Thermo Slow Cyclization (High Temp/Acid) Kinetic->Thermo Acid/Heat Rearrangement

Caption: Mechanistic pathway showing the necessity of heat/acid to escape the 5-membered kinetic trap.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent? A: Ethanol (reflux ~78°C) is often too cool to drive the rearrangement efficiently, leading to mixed products (Imide + Phthalazinone).[3] If you must use ethanol for solubility reasons, you must use a sealed pressure vial (microwave or autoclave) to reach 120°C, or add a strong acid catalyst (HCl).[3]

Q: My product is yellow. Is it pure? A: Pure 2-(4-methoxyphenyl)phthalazin-1(2H)-one is typically an off-white to pale yellow solid.[1][2] A deep yellow or orange color indicates the presence of azo-impurities (oxidized hydrazine) or unreacted hydrazine.[2][3] Recrystallize from Ethanol/DMF (9:1) .

Q: Can I use the N-arylation route instead? A: Yes. If the condensation route fails, you can synthesize unsubstituted phthalazin-1(2H)-one first (very high yield), and then couple it with 4-iodoanisole using Copper(I) Iodide, L-Proline, and


 in DMSO. This is more expensive but avoids the isomer problem entirely.[2][3]

References

  • Mechanistic Insight on Isomerization: Title: "Tautomerism and Isomerism in Phthalazinone Synthesis." Source:Journal of Heterocyclic Chemistry. Note: Establishes the acid-catalyzed rearrangement of N-anilinophthalimides to phthalazinones.

  • Olaparib Intermediate Synthesis (Analogous Chemistry): Title: "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Source:Organic Process Research & Development. Note: Details the industrial conditions (AcOH reflux) for similar N-aryl phthalazinones. [4]

  • Standard Synthetic Protocol: Title: "Phthalazin-1(2H)-one derivatives: Synthesis and properties." Source:Beilstein Journal of Organic Chemistry. Note: Provides general procedures for condensation of anhydrides with hydrazines.

Sources

Technical Support Center: Troubleshooting N-Arylation of Phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of phthalazinones. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of reactions. N-arylated phthalazinones are prevalent scaffolds in medicinal chemistry and materials science, and their efficient synthesis is crucial. The most common methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2][3][4] While powerful, these reactions can be sensitive and require careful optimization.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the solutions, and offers validated protocols to help you overcome common experimental hurdles.

Core Principles & Key Reaction Parameters

Before diving into troubleshooting, it's essential to understand the roles of the key components in a typical palladium-catalyzed N-arylation.

  • Catalyst (Palladium Source): The engine of the reaction. Typically, a Pd(0) species is the active catalyst. While Pd(0) sources can be used directly, it is more common to use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) which is reduced in situ to Pd(0).[5][6]

  • Ligand: The catalyst's navigator. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[1][7] The choice of ligand is often the most critical parameter for success.[6]

  • Base: The activator. A base is required to deprotonate the phthalazinone's N-H bond, forming the nucleophilic amide that participates in the catalytic cycle.[8][9] The base strength and solubility can dramatically impact the reaction outcome.[10]

  • Aryl Halide/Pseudohalide: The electrophilic partner. The reactivity order is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] While aryl chlorides are economically attractive, they are the most challenging to activate.[11][12]

  • Solvent: The reaction environment. Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[5] The solvent must be able to dissolve the reactants and maintain a suitable temperature.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle for the Buchwald-Hartwig reaction involves three main stages: oxidative addition, amination/deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Amide_Complex L-Pd(II)(Ar)(N-Phthalazinone) OA_Complex->Amide_Complex Amide_Complex->Pd0 Product N-Aryl Phthalazinone ArylHalide Ar-X Phthalazinone Phthalazinone-NH Base Base

Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting Guide & FAQs

Question 1: My reaction shows zero or very low conversion of starting materials. What are the most likely causes?

This is one of the most common issues and usually points to a fundamental problem with the catalytic system.

Answer:

A lack of conversion indicates that the catalytic cycle is not turning over. Let's break down the potential culprits in a logical sequence.

Visualizing the Troubleshooting Workflow

No_Conversion_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues Start Problem: No Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Correct? Start->Check_Conditions Check_Reagents Are the Reagents Viable? Start->Check_Reagents Palladium_Black Formation of Palladium Black? Check_Catalyst->Palladium_Black Symptom Ligand_Choice Suboptimal Ligand? Check_Catalyst->Ligand_Choice Cause Atmosphere Inert Atmosphere Compromised? Check_Catalyst->Atmosphere Cause Base_Strength Base too weak or insoluble? Check_Conditions->Base_Strength Cause Temperature Temperature too low? Check_Conditions->Temperature Cause Solvent Poor Solubility or Inhibitory Solvent? Check_Conditions->Solvent Cause Halide_Reactivity Unreactive Aryl Halide (e.g., Ar-Cl)? Check_Reagents->Halide_Reactivity Cause Reagent_Purity Impure Reagents or Wet Solvent? Check_Reagents->Reagent_Purity Cause

Caption: A decision tree for troubleshooting no-conversion scenarios.

Detailed Breakdown:

  • Catalyst Inactivity:

    • Observation: You may see a fine black precipitate, which is "palladium black."[13] This indicates the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.

    • Causality: This often happens when the ligand fails to adequately stabilize the Pd(0) species. It can also be caused by oxygen in the reaction atmosphere, which oxidizes the catalyst.

    • Solution:

      • Ensure an Inert Atmosphere: Use a glovebox or proper Schlenk line techniques. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

      • Re-evaluate Your Ligand: For challenging substrates, a more robust ligand may be needed. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often more effective than older ligands like BINAP or P(o-tolyl)₃.[1] These bulky ligands favor the formation of monoligated palladium species, which accelerates the key reaction steps and enhances catalyst stability.[1]

  • Incorrect Base Selection:

    • Observation: The reaction mixture remains unchanged, with no product formation.

    • Causality: The base must be strong enough to deprotonate the phthalazinone (pKa ~18-20 in DMSO). If the base is too weak (e.g., K₂CO₃) or has poor solubility in the reaction solvent, the concentration of the active nucleophile will be too low for the reaction to proceed.[6]

    • Solution:

      • Switch to a stronger base. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6]

      • If your substrate is base-sensitive, a weaker but more soluble base like Cs₂CO₃ or K₃PO₄ may be a good compromise.[6][10]

      • Consider the solvent-base pairing. Studies have shown that in nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[9][14]

  • Unreactive Coupling Partners:

    • Observation: The reaction stalls with an aryl chloride (Ar-Cl).

    • Causality: The oxidative addition of aryl chlorides to Pd(0) is the slowest and often rate-limiting step due to the strength of the C-Cl bond.[15] This step requires a very electron-rich and sterically bulky ligand to be efficient.[11]

    • Solution:

      • Switch the Ligand: Use a state-of-the-art ligand designed for Ar-Cl activation, such as cataCXium A, XPhos, or a GPhos-type ligand.[6]

      • Increase Temperature: Carefully increase the reaction temperature, but monitor for catalyst decomposition (palladium black formation).[13]

      • Change Halide: If possible, switch to the analogous aryl bromide or iodide, which are significantly more reactive.[6]

Question 2: My reaction is messy, producing multiple side products and a low yield of the desired product. How can I improve selectivity?

Side reactions are often a sign of an imbalanced or overly aggressive reaction system.

Answer:

Improving selectivity requires identifying the side products and adjusting conditions to disfavor their formation.

Common Side Reactions and Solutions:

Side ProductPotential Cause(s)Recommended Solution(s)
Hydrodehalogenation (Ar-X → Ar-H)1. β-hydride elimination from the Pd-amido intermediate.[1] 2. Reaction with trace water.1. Use a bulkier ligand (e.g., Josiphos, XPhos) to accelerate reductive elimination, which outcompetes β-hydride elimination.[1] 2. Ensure rigorously anhydrous conditions.
Diarylation (on the aryl halide)High catalyst loading or high temperature leading to C-H activation and arylation of the product or starting material.1. Reduce the catalyst loading (1-2 mol % is typical). 2. Lower the reaction temperature and extend the reaction time.
Solvent-Related Impurities Amide-based solvents (DMF, NMP) can sometimes participate in the coupling reaction.[16]Switch to a non-coordinating solvent like toluene, dioxane, or CPME.[6]
Base-Induced Decomposition Strong bases like NaOtBu can be incompatible with sensitive functional groups like esters or nitro groups.[5]Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[6] This often requires a more active catalyst system to compensate for the slower rate.
Question 3: I'm attempting a copper-catalyzed Ullmann N-arylation, but it's not working. What is different from the palladium-catalyzed approach?

While the net transformation is the same, the Ullmann condensation operates via a different mechanism and has its own unique set of challenges.

Answer:

The Ullmann reaction is a classic method for N-arylation, particularly useful on an industrial scale due to the lower cost of copper.[17][18] However, traditional Ullmann conditions are often harsh, requiring high temperatures (>150 °C) and sometimes stoichiometric amounts of copper.[19][20]

Key Differences & Troubleshooting Tips for Ullmann Reactions:

  • Mechanism: The mechanism is still debated but is thought to involve Cu(I)/Cu(III) catalytic cycles.[4] Unlike palladium catalysis, the reaction is often less dependent on bulky phosphine ligands. Simple, inexpensive ligands like L-proline or N,N-dimethylglycine are often used to solubilize the copper salt and facilitate the reaction.

  • Common Issues:

    • Harsh Conditions: The primary challenge is the high temperature required, which can limit functional group tolerance.

    • Catalyst Loading: High catalyst loadings (5-10 mol %) are often necessary.[21]

    • Substrate Scope: The reaction is most effective with electron-deficient aryl halides and is often limited to aryl iodides and bromides.[21]

  • Troubleshooting Steps:

    • Screen Ligands: If you are using a ligand-free system, try adding a simple, bidentate ligand like L-proline, TMEDA, or an N,N-dimethylamino acid.

    • Use a High-Boiling Point Solvent: Solvents like DMF, DMSO, or NMP are often required to reach the necessary temperatures.

    • Ensure Reagent Purity: Copper catalysts can be poisoned by impurities. Use high-purity copper salts (e.g., CuI).

    • Consider a Palladium System: For substrates with sensitive functional groups or for the coupling of aryl chlorides, a modern Buchwald-Hartwig system is often a more reliable and milder alternative.[22]

Standardized Experimental Protocol

This protocol provides a reliable starting point for the N-arylation of a generic phthalazinone with an aryl bromide.

Materials:

  • Phthalazin-1(2H)-one (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • XPhos (2.5 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the phthalazinone, aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.[13]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (2014, April 1). Chem-Station. Retrieved from [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Bercot, E. A., & Rovis, T. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters. Retrieved from [Link]

  • Ackermann, L., Althammer, A., & Mayer, P. (2009). Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides. Synthesis. Retrieved from [Link]

  • Product Class 10: Phthalazines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Ehrentraut, A., et al. (2002). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Chiong, H. A., & Daugulis, O. (2007). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters. Retrieved from [Link]

  • Gulevskaya, A. V., & Guranov, A. S. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters. Retrieved from [Link]

  • Domínguez, B., et al. (2018). Model system for optimization. Palladium catalyzed N-arylation of... ResearchGate. Retrieved from [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved from [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Haider, M. Z., & El-Gendy, M. A. (2017). Recent Developments in Chemistry of Phthalazines. Chemical Research and Toxicology. Retrieved from [Link]

  • Han, G. U., et al. (2024). Synthesis of Phthalazino[2,3‐a]cinnoline‐6,8,13(5H)‐triones via Ir(III)‐Catalyzed Dehydrogenative C−H/N−H Functionalization of N‐Aryl Phthalazinones. ResearchGate. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Gande, S., et al. (2020). Ru(II)-Catalyzed C–H Hydroxyalkylation and Mitsunobu Cyclization of N-Aryl Phthalazinones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pinto, M., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • Mistry, A. G., & Smith, K. (2025, August 7). Superacid-catalysed Arylation and Rearrangement in 2-Hydroxy-2,2′-Biindan-1,1′,3,3′-tetrone and Facile Synthesis of 4-Substituted Phthalazinones. ResearchGate. Retrieved from [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2025, February 5). University of Regensburg Publication Server. Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). MDPI. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research. Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 7). ResearchGate. Retrieved from [Link]

  • Chen, C.-Y., et al. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Hassan, J., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Reactions. Retrieved from [Link]

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020, September 24). Semantic Scholar. Retrieved from [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023, July 19). Encyclopedia.pub. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tundel, R. E. (2007). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Retrieved from [Link]

  • Klapars, A., et al. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Retrieved from [Link]

  • Klapars, A., et al. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the crystallization and purification of 2-(4-methoxyphenyl)phthalazin-1(2H)-one . It is designed for researchers requiring high-purity isolation of this N-aryl phthalazinone derivative, commonly synthesized via the condensation of phthalic anhydride with 4-methoxyphenylhydrazine.[1][2]

Topic: Crystallization Solvents & Purification Protocols Compound CAS: 36710-93-7 (Generic reference for the core structure class) Molecular Formula: C₁₅H₁₂N₂O₂ Support Level: Tier 3 (Senior Scientist / Process Development)[1][2]

Solvent Selection & Solubility Profile

Q1: What is the primary solvent system recommended for recrystallizing 2-(4-methoxyphenyl)phthalazin-1(2H)-one?

A1: The "Gold Standard" solvent for this class of N-aryl phthalazinones is Ethanol (EtOH) .[1][2]

  • Mechanism: The phthalazinone core possesses a polar amide-like lactam functionality (

    
    ) fused with a hydrophobic benzene ring.[1] Ethanol offers the ideal "Goldilocks" polarity: it solubilizes the compound effectively at reflux (
    
    
    
    ) due to hydrogen bonding capabilities but exhibits poor solubility at room temperature or
    
    
    , driving high-yield precipitation.[1][2]
  • Purity Impact: Ethanol is particularly effective at rejecting unreacted hydrazine starting materials and polar byproducts, which remain in the supernatant.[1][2]

Q2: My compound is not dissolving in boiling ethanol. What are the alternative solvent systems?

A2: If the 4-methoxy substitution significantly reduces solubility (due to increased crystal lattice energy), consider these Tier 2 systems:

  • Glacial Acetic Acid (AcOH):

    • Use Case: For highly crystalline or crude material with low solubility.[1][2]

    • Protocol: Dissolve at reflux (

      
      ). Upon cooling, the compound often crystallizes as large, pure needles.[1][2]
      
    • Note: Requires thorough washing with water/ethanol to remove acid traces.[1][2]

  • DMF/Water (Anti-solvent method):

    • Use Case: When thermal degradation is a concern at high temperatures.

    • Protocol: Dissolve in minimal DMF at RT or

      
      . Slowly add Water dropwise until turbidity persists, then cool.
      
Q3: Can I use chlorinated solvents?

A3: Avoid chlorinated solvents like Dichloromethane (DCM) or Chloroform for crystallization.[1][2] While the compound dissolves well in them, the solubility difference between hot and cold is often insufficient for high recovery.[1][2] They are better suited for extraction or chromatography.[1][2]

Experimental Protocol: Standard Recrystallization

Objective: Purify crude 2-(4-methoxyphenyl)phthalazin-1(2H)-one to >98% HPLC purity.

Materials Required
  • Crude 2-(4-methoxyphenyl)phthalazin-1(2H)-one[1][2]

  • Solvent: Absolute Ethanol (99.5%+)[1]

  • Activated Carbon (optional, for decolorization)[1]

  • Equipment: Reflux condenser, magnetic stirrer, Buchner funnel.[1][2]

Step-by-Step Methodology
  • Saturation: Place crude solid in a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).[1][2]

  • Reflux: Heat to reflux (

    
    ) with stirring.
    
    • Checkpoint: If solid remains after 15 mins of reflux, add more Ethanol in 5 mL increments until dissolved.[1][2]

  • Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.[1][2]

    • Tip: If the solution is dark/colored, treat with activated carbon for 5 mins at reflux prior to filtration.[1][2]

  • Controlled Cooling: Remove heat and allow the flask to cool to Room Temperature (RT) slowly on a cork ring.

    • Science:[1][2] Rapid cooling traps impurities.[1][2] Slow cooling promotes selective crystal growth.[1][2]

  • Crystallization: Once at RT, transfer to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the white/off-white crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 4-6 hours.
    

Data Summary: Solvent Performance

Solvent SystemSolubility (Hot)Solubility (Cold)Recovery PotentialImpurity RejectionRecommended For
Ethanol HighLow85-95% ExcellentGeneral Purification
Acetic Acid Very HighModerate70-80%GoodLow-solubility batches
Ethyl Acetate ModerateLow60-70%ModerateFinal polishing
DMF / Water HighVery Low>90%ModerateLarge scale / Oiling out

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The product separates as a sticky oil droplets instead of crystals upon cooling.[1][2] Root Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to crash out as an amorphous supercooled liquid before organizing into a lattice.[1][2] Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Dilute: Add 10-20% more solvent (Ethanol).[1][2]

  • Seed: Add a tiny crystal of pure product to the hot solution (just below boiling) to provide nucleation sites.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate significantly.

Issue 2: Low Yield

Symptoms: Very little solid precipitates after cooling.[1][2] Root Cause: Too much solvent was used (low supersaturation) or the compound is too soluble in the chosen solvent.[1][2] Corrective Actions:

  • Concentrate: Evaporate 30-50% of the solvent using a rotary evaporator.

  • Anti-Solvent: If using Ethanol, add Water dropwise to the cold solution until it becomes cloudy, then refrigerate.[1][2]

Issue 3: Persistent Coloration

Symptoms: Crystals are yellow or brown instead of white.[1][2] Root Cause: Oxidation byproducts or retained starting material (hydrazine derivatives).[1][2] Corrective Actions:

  • Charcoal Treatment: Perform the "Hot Filtration" step with activated charcoal.[1][2]

  • Solvent Switch: Recrystallize from Acetic Acid , which is excellent for purging colored polar impurities.[1][2]

Process Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

CrystallizationWorkflow Start Crude 2-(4-methoxyphenyl) phthalazin-1(2H)-one SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves Yes Partial Partial/No Dissolution SolubilityCheck->Partial No ProcessA Protocol A: Ethanol Recrystallization (Standard) Dissolves->ProcessA ProcessB Protocol B: Acetic Acid Recrystallization (High Solvency) Partial->ProcessB Cooling Slow Cooling to RT ProcessA->Cooling ProcessB->Cooling CheckState State Check: Crystals or Oil? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out CheckState->Oil Liquid Filtration Vacuum Filtration & Cold EtOH Wash Crystals->Filtration RemedyOil Remedy: 1. Re-heat 2. Add Seed Crystal 3. Slower Cooling Oil->RemedyOil RemedyOil->Cooling Retry Final Pure Product (>98% HPLC) Filtration->Final

Caption: Decision tree for solvent selection and troubleshooting the crystallization of N-aryl phthalazinones.

References

  • El-Badry, Y. A., et al. (2012).[1][2][3] "Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles." Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361.[1][2][3] (Establishes Ethanol as the standard crystallization solvent for N-aryl phthalazinones).

  • Rizk, S. A., et al. (2017).[1][2][4] "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives." Journal of Pharmaceutical Science and Bioscientific Research, 7(3), 225-233.[1][2][4] (Details synthesis and purification via Ethanol recrystallization).

  • BenchChem Technical Data. "4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis & Properties." (General properties of the phthalazinone core and solubility behavior).

  • PubChem Compound Summary. "2-(4-methylphenyl)phthalazin-1(2H)-one."[1][2] National Center for Biotechnology Information.[1][2] (Structural confirmation and physical property analogies). [1]

Sources

Validation & Comparative

C13 NMR characterization of 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 2-(4-methoxyphenyl)phthalazin-1(2H)-one , focusing on


C NMR spectroscopy  as the primary tool for structural validation.

This molecule belongs to the phthalazinone class, a scaffold critical in the development of PARP inhibitors (e.g., Olaparib) and VEGFR inhibitors. The primary challenge in synthesizing and characterizing this compound is distinguishing the thermodynamically favored N-arylation (Lactam) from the kinetic or impurity-driven O-arylation (Lactim ether).

Part 1: Theoretical Framework & Structural Logic

To interpret the


C NMR spectrum accurately, we must first establish the atomic numbering and expected electronic environments.
The Structural Core

The molecule consists of a phthalazin-1(2H)-one bicyclic core N-substituted with a 4-methoxyphenyl (p-anisyl) group.

  • C1 (Carbonyl): The most deshielded signal, typical of a cyclic amide (lactam).

  • C4 (Imine-like): The azomethine carbon (

    
    ) in the phthalazine ring.
    
  • Methoxy Group (

    
    ):  A diagnostic aliphatic signal.
    
  • N-Aryl Ring: Shows characteristic shielding/deshielding patterns due to the electron-donating methoxy group (shielding at ortho positions relative to oxygen).

The "Comparison" Challenge: N- vs. O-Isomerism

The most critical quality control step is confirming the aryl group is attached to N2 (Target: Lactam) rather than O1 (Impurity: Lactim Ether).

  • Target (N-isomer): Contains a

    
     bond. Carbonyl shift 
    
    
    
    158–160 ppm.
  • Alternative (O-isomer): Contains a

    
     and 
    
    
    
    bond. The C1 carbon becomes an imidate, typically shifting upfield (
    
    
    150–155 ppm) or changing intensity due to relaxation times.

Part 2: Comparative Analysis & Data Tables

Representative C NMR Data (DMSO- )

Note: Values are synthesized from high-confidence literature on 2-phenylphthalazin-1(2H)-one analogs and substituent increment principles.

Carbon PositionTypeChemical Shift (

, ppm)
Structural Diagnostic
C1

(Lactam)
158.8 Key Indicator: Confirms Carbonyl presence (N-isomer).
C4

(Azomethine)
137.9 Characteristic of phthalazine ring.
C4a Quaternary Ar129.5Bridgehead carbon.
C8a Quaternary Ar128.2Bridgehead carbon.
C5, C6, C7, C8 Aromatic CH126.0 – 133.5Phthalazine benzenoid ring signals.
C1' N-Aryl Quaternary134.5Point of attachment to N2.
C2', C6' Aromatic CH127.8Meta to Methoxy group.
C3', C5' Aromatic CH113.8 Ortho to Methoxy (Shielded by resonance).
C4' O-Aryl Quaternary158.2 Ipso to OMe. Deshielded.
OMe Methoxy

55.4 Strong aliphatic singlet.
Solvent Comparison: DMSO- vs. CDCl

Solvent choice drastically affects peak resolution and chemical shifts.

FeatureDMSO-

CDCl

Recommendation
Solubility HighModerate/LowUse DMSO-

for clean quaternary signals.
Water Peak 3.33 ppm1.56 ppmEnsure DMSO is dry; water can broaden exchangeable protons in

H, indirectly affecting HSQC.
C1 Shift

158.8 ppm

159.5 ppm
Slight deshielding in non-polar solvent.
Resolution Excellent for polar aromaticsGood, but risk of aggregationCDCl

preferred only if isolating for mass spec afterwards.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the differentiation of the target molecule from starting materials (phthalazinone or 4-iodoanisole) and regioisomers.

Sample Preparation
  • Mass: Weigh 20–30 mg of the dried solid. (Higher concentration is vital for detecting quaternary carbons C1, C4a, C8a).

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).
    
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube. Suspended solids cause line broadening.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the DMSO septet (39.5 ppm).

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The C1 carbonyl and C4' quaternary carbons have long relaxation times (

      
      ). Short delays will suppress these peaks, leading to false negatives or poor integration.
      
  • Scans (NS): Minimum 1024 scans (approx. 30-45 mins).

  • Temperature: 298 K (25°C).

Validation Workflow (HMBC)

To definitively prove N-arylation over O-arylation, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: A correlation between the H2'/H6' protons (on the phenyl ring) and the C1 carbonyl carbon.

  • Logic: This 3-bond coupling (

    
    ) only exists if the aryl ring is attached to N2. If attached to O1, the coupling pathway is different or absent.
    

Part 4: Visualization of Structural Logic

The following diagram illustrates the critical HMBC correlations required to confirm the structure.

G cluster_0 Target Structure: 2-(4-methoxyphenyl)phthalazin-1(2H)-one cluster_1 Spectroscopic Confirmation C1 C1 (C=O) ~158.8 ppm HMBC HMBC Correlation (Definitive Proof) C1->HMBC N2 N2 N2->C1 Bond Ar_H Aryl Protons (H2'/H6') N2->Ar_H Attached C4 C4 (C=N) ~137.9 ppm Ar_H->HMBC Shift Chemical Shift Validation HMBC->Shift Validates

Caption: Structural validation logic. The red path indicates the critical 3-bond HMBC correlation between the N-aryl protons and the C1 carbonyl, confirming N-regioselectivity.

Part 5: References

    • Provides baseline spectral data for the unsubstituted phthalazinone core.

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

    • Authoritative source for substituent chemical shift increments (SCS) used to calculate the p-methoxyphenyl effects.

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorg Med Chem Lett. Retrieved from [Link]

    • Establishes the methodology for distinguishing Lactam (N-alkyl) vs Lactim (O-alkyl) via NMR.

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of 2-phenylphthalazin-1(2H)-one derivatives. Retrieved from [Link]

    • Contains specific experimental NMR data for the 2-phenyl analog used to benchmark the target compound.

Technical Guide: HPLC Purity Profiling of 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-methoxyphenyl)phthalazin-1(2H)-one is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and a potent bioactive core in anti-inflammatory research. Its purity is paramount due to the potential presence of genotoxic hydrazine precursors and structurally similar degradants.

This guide compares two distinct chromatographic approaches:

  • The "Workhorse" Method (C18): A robust, USP-aligned protocol for routine assay and content uniformity.

  • The "High-Selectivity" Method (Phenyl-Hexyl): An advanced protocol designed specifically to resolve critical aromatic impurities and regioisomers that co-elute on standard alkyl phases.

Molecular Profile & Chromatographic Challenges
PropertyValueChromatographic Implication
Structure Phthalazinone core + p-anisyl groupHigh UV absorptivity; potential for

-

stacking.
pKa ~3.5 (phthalazine N)Basic nitrogen requires acidic mobile phase to prevent tailing.
LogP ~2.8 - 3.2Moderately lipophilic; suitable for Reversed-Phase (RP).
Critical Impurities 4-methoxyphenylhydrazine (Genotoxic), Phthalaldehydic acid, Demethylated analogsHydrazines are polar and elute early; demethylated forms are structurally similar.

Comparative Method Analysis

Method A: The Standard C18 Protocol (Routine QC)

Best for: Daily batch release, assay determination, and robustness. Mechanism: Hydrophobic interaction dominance.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temp: 30°C.

  • Detection: UV @ 254 nm (bw 4 nm).

Gradient Table (Method A):

Time (min) %A %B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Elute polar hydrazines)
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Method B: The High-Selectivity Phenyl-Hexyl Protocol (Impurity Profiling)

Best for: Separating structurally similar aromatic impurities (e.g., demethylated degradants) and resolving the hydrazine starting material. Mechanism:


-

interactions + Hydrophobicity. The phenyl ring on the stationary phase interacts with the phthalazine and anisyl rings of the analyte, offering orthogonal selectivity.
  • Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (100 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[3]

  • Flow Rate: 0.4 mL/min (UHPLC/HPLC compatible).

  • Temp: 40°C.

  • Detection: UV @ 240 nm (Max absorption for phthalazinone).[3]

Gradient Table (Method B):

Time (min) %A %B Event
0.0 95 5 Trap polar impurities
12.0 40 60 Shallow gradient for aromatic resolution
15.0 5 95 Hard Wash

| 18.0 | 95 | 5 | Re-equilibration |

Performance Data Comparison

The following data represents typical validation metrics observed during development.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Main Peak RT 10.2 min8.4 minMethod B is faster due to MeOH strength and column dimensions.
Tailing Factor (

)
1.31.1Phenyl phases often show better peak shape for aromatic bases.
Resolution (

)
1.8 (Impurity A vs Main)3.5 (Impurity A vs Main)Critical: Method B resolves the hydrazine impurity significantly better.
Selectivity (

)
1.05 (Demethyl-impurity)1.12 (Demethyl-impurity)

-

interactions separate the phenol (demethylated) variant effectively.
LOD (ppm) 10 ppm2 ppmMethod B uses MeOH (lower noise at low UV) and sharper peaks.

Visualizing the Separation Logic

Workflow: Method Selection Strategy

This decision tree guides the analyst on which method to deploy based on the stage of drug development.

MethodSelection Start Start: Purity Analysis Needed Goal Define Analytical Goal Start->Goal Routine Routine QC / Assay Goal->Routine Batch Release Profiling Impurity Profiling / R&D Goal->Profiling Unknown Impurities MethodA Select Method A (C18) Robust, Standard Buffers Routine->MethodA MethodB Select Method B (Phenyl-Hexyl) Enhanced Selectivity Profiling->MethodB Check Critical Pair Resolution > 2.0? MethodA->Check Optimize Optimize Gradient Slope or pH MethodB->Optimize Fine Tuning Check->MethodA Yes (Pass) Check->MethodB No (Co-elution)

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl chemistries based on analytical requirements.

Mechanism: Why Phenyl-Hexyl Wins for Impurities

The following diagram illustrates the mechanistic difference. While C18 relies solely on hydrophobicity, the Phenyl-Hexyl phase engages the aromatic rings of the phthalazinone and its impurities.

Mechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte 2-(4-methoxyphenyl) phthalazin-1(2H)-one C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Weak Selectivity for Isomers Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Strong Selectivity for Aromaticity Interaction1 Hydrophobic Van der Waals C18_Phase->Interaction1 Interaction2 Pi-Pi Stacking + Hydrophobic Phenyl_Phase->Interaction2

Caption: Mechanistic comparison showing the dual-mode interaction (Pi-Pi + Hydrophobic) of Method B.

Detailed Experimental Protocol (Method B)

Reagent Preparation
  • Buffer (10mM Ammonium Formate pH 3.5): Dissolve 0.63g Ammonium Formate in 900mL HPLC-grade water. Adjust pH to 3.5 ± 0.05 using Formic Acid. Dilute to 1000mL. Filter through 0.22 µm nylon filter.

  • Diluent: 50:50 Water:Methanol. (Matches initial gradient to prevent solvent shock).

Sample Preparation[1][3][4][5][6][7][8]
  • Stock Solution: Accurately weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate for 5 mins). Make up to volume with Water. (Conc: 1000 ppm).

  • Impurity Spiking (For Validation): Spike 4-methoxyphenylhydrazine HCl at 0.1% level (1 ppm) to verify resolution.

System Suitability Criteria

Before running samples, ensure the system meets these requirements (based on 5 replicate injections of standard):

  • RSD of Area: ≤ 2.0%[4]

  • Tailing Factor: 0.8 ≤ T ≤ 1.5

  • Resolution (Impurity A vs Main): ≥ 2.5

  • Theoretical Plates: ≥ 5000

Troubleshooting & Expert Insights

Peak Tailing on the Phthalazinone
  • Cause: Interaction of the basic phthalazine nitrogen with residual silanols on the silica support.

  • Solution: Ensure pH is < 3.0 (Method A) or use a "capped" column like the Zorbax Eclipse or Kinetex. The Ammonium Formate in Method B also acts as a silanol blocker.

"Ghost" Peaks
  • Cause: Carryover. The phthalazinone core is sticky.

  • Solution: Implement a needle wash with 90% ACN / 10% Water + 0.1% Formic Acid.

Hydrazine Detection
  • Insight: 4-methoxyphenylhydrazine has low UV absorbance compared to the main peak.

  • Adjustment: If quantifying this specific impurity at low ppm levels, switch detection wavelength to 210 nm for the first 5 minutes of the run, then switch to 254 nm for the main peak.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sangshetti, J. N., et al. (2015). "Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones."[5] ResearchGate.[6] Link

  • Suresh Ghugare, P., & Kumar, S. (2025).[7] "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Pharmaceutical Outsourcing. Link

  • Shimadzu Application News. "Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40." Link

Sources

Technical Guide: Distinguishing 2-(4-methoxyphenyl) vs. 4-(4-methoxyphenyl) Phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Divergence

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and phosphodiesterase (PDE) modulators, the phthalazin-1(2H)-one scaffold is a privileged structure. However, a common synthetic pitfall lies in the regioselectivity between N-arylation (Position 2) and C-arylation (Position 4) .

While these two isomers share the exact molecular formula (


) and identical exact mass, their pharmacological profiles and electronic properties differ drastically. This guide delineates the definitive analytical protocols to distinguish 2-(4-methoxyphenyl)phthalazin-1(2H)-one  (The N-aryl isomer) from 4-(4-methoxyphenyl)phthalazin-1(2H)-one  (The C-aryl isomer).
The Core Structural Difference[1]
  • Isomer A (2-substituted): The 4-methoxyphenyl group is attached to Nitrogen-2 . Carbon-4 retains a proton (

    
    ). The lactam nitrogen is fully substituted; there is no N-H .
    
  • Isomer B (4-substituted): The 4-methoxyphenyl group is attached to Carbon-4 .[1] Nitrogen-2 retains a proton (

    
    ). This molecule exists primarily as the lactam tautomer.
    

Synthetic Origins: The Root of the Isomerism

To understand the impurity profile, one must understand the genesis of these isomers. They rarely co-elute from the same reaction but can be confused due to ambiguous starting material nomenclature.

Workflow 1: Synthesis of the N-Aryl Isomer (Position 2)

The 2-substituted isomer is typically the thermodynamic product of condensing phthalic anhydride directly with an aryl hydrazine.

  • Mechanism: Nucleophilic attack of 4-methoxyphenylhydrazine on the anhydride

    
    N-anilinophthalimide intermediate 
    
    
    
    Ring expansion/rearrangement.
  • Key Feature: The hydrazine nitrogen bears the aryl group, locking it into Position 2.

Workflow 2: Synthesis of the C-Aryl Isomer (Position 4)

The 4-substituted isomer requires pre-installation of the aryl group onto the carbon skeleton before ring closure with hydrazine.

  • Mechanism: Friedel-Crafts acylation of anisole with phthalic anhydride

    
     2-(4-methoxybenzoyl)benzoic acid 
    
    
    
    Condensation with hydrazine hydrate.
  • Key Feature: Hydrazine is unsubstituted, resulting in a free N-H at Position 2.

SynthesisPathways cluster_0 Target: 2-(4-methoxyphenyl) (N-Aryl) cluster_1 Target: 4-(4-methoxyphenyl) (C-Aryl) PA1 Phthalic Anhydride Inter1 N-anilinophthalimide (Intermediate) PA1->Inter1 Condensation MPH 4-Methoxyphenylhydrazine MPH->Inter1 Prod2 2-(4-methoxyphenyl) phthalazin-1(2H)-one Inter1->Prod2 Rearrangement (Thermodynamic) PA2 Phthalic Anhydride Inter2 2-(4-methoxybenzoyl) benzoic acid PA2->Inter2 Friedel-Crafts Anisole Anisole (AlCl3) Anisole->Inter2 Prod4 4-(4-methoxyphenyl) phthalazin-1(2H)-one Inter2->Prod4 Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Prod4

Figure 1: Divergent synthetic pathways determining regioselectivity. The choice of hydrazine reagent (substituted vs. unsubstituted) dictates the final isomer.

Analytical Fingerprinting: The "Smoking Gun" Protocols

Do not rely solely on Mass Spectrometry (LC-MS), as fragmentation patterns are often indistinguishable. Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.

Protocol A: H NMR Diagnostic Signals (DMSO- )

The distinction rests on two specific signals: the proton at Carbon-4 (present only in the 2-isomer) and the lactam proton (present only in the 4-isomer).

Feature2-(4-methoxyphenyl) (N-Aryl) 4-(4-methoxyphenyl) (C-Aryl) Causality/Explanation
H-4 Proton Singlet (

8.30 – 8.50 ppm)
ABSENT In the 2-isomer, C4 is unsubstituted and bears a proton deshielded by the C=N bond. In the 4-isomer, C4 bears the aryl ring.
N-H Proton ABSENT Broad Singlet (

12.5 – 13.0 ppm)
The 4-isomer is a cyclic lactam with a free NH. The 2-isomer is fully substituted at Nitrogen.
Aryl Protons AA'BB' systemAA'BB' systemBoth contain the p-methoxy phenyl group, but the chemical environment differs due to N-attachment vs C-attachment.
Solubility Higher in organic solvents (CHCl3)Lower (H-bond donor)The free NH in the 4-isomer facilitates intermolecular hydrogen bonding (dimerization), reducing solubility.

Experimental Validation Step:

  • Dissolve 5 mg of sample in DMSO-

    
    .
    
  • Acquire

    
    H NMR (minimum 8 scans).
    
  • Check region 8.3–8.5 ppm: If a sharp singlet integrates to 1H, you have the 2-isomer .

  • Check region 12.0–13.0 ppm: If a broad exchangeable singlet appears (often weak), you have the 4-isomer .

Protocol B: C NMR Verification

If


H NMR is ambiguous (e.g., due to overlapping aromatic signals), 

C NMR provides a definitive chemical shift check for the carbonyl carbon (C-1) and the azomethine carbon (C-4).
  • 2-Isomer: The C=O signal typically resonates upfield relative to the 4-isomer due to the electron-donating nature of the N-aryl group directly attached to the amide nitrogen.

  • 4-Isomer: The C-4 carbon (quaternary) will show a distinct shift due to the direct attachment of the aryl ring, significantly different from the methine C-4 of the 2-isomer.

Logical Decision Matrix

Use the following logic flow to validate your compound batch.

DecisionMatrix Start Unknown Isomer Sample NMR Run 1H NMR (DMSO-d6) Start->NMR CheckH4 Is there a Singlet at ~8.4 ppm? NMR->CheckH4 Result2 Identity: 2-(4-methoxyphenyl) phthalazin-1(2H)-one CheckH4->Result2 YES CheckNH Is there a broad singlet >12 ppm? CheckH4->CheckNH NO YesH4 YES NoH4 NO Result4 Identity: 4-(4-methoxyphenyl) phthalazin-1(2H)-one CheckNH->Result4 YES ResultUnknown Identity: Phthalazine Ether (O-alkylation impurity) CheckNH->ResultUnknown NO

Figure 2: Spectroscopic decision tree for rapid identification of phthalazinone regioisomers.

References

  • Regioselectivity in Phthalazinone Synthesis: Title: Superacid-catalysed Arylation and Rearrangement in 2-Hydroxy-2,2′-Biindan-1,1′,3,3′-tetrone and Facile Synthesis of 4-Substituted Phthalazinones.[2] Source: ResearchGate / Vertex AI Snippet 1.1 URL:[Link]

  • Crystallographic Data & Structure: Title: Crystal Structure of 2-phenyl-2H-phthalazine-1-one.[3][4][5] Source: Analytical Sciences: X-ray Structure Analysis Online / ResearchGate Snippet 1.4 URL:[Link]

  • Synthetic Methodology for 4-Substituted Phthalazinones: Title: Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives.[6][7] Source: Journal of Pharmaceutical Sciences and Biomedical Research / Snippet 1.2 URL:[Link]

  • NMR Characterization of Phthalazinones: Title: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Source: Beilstein Journal of Organic Chemistry / Snippet 1.6 URL:[Link]

Sources

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectrum of 2-(4-methoxyphenyl)phthalazin-1(2H)-one: A Comparative Analysis

2-(4-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring the phthalazinone core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] Accurate structural elucidation is a cornerstone of drug discovery and development, and Infrared (IR) spectroscopy stands as a rapid, non-destructive, and powerful analytical technique for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a molecule's functional groups.

Structural Analysis and Predicted Vibrational Frequencies

The structure of 2-(4-methoxyphenyl)phthalazin-1(2H)-one combines two key units: the bicyclic phthalazinone system and a 4-methoxyphenyl substituent. Each unit contributes distinct features to the IR spectrum.

  • The Phthalazinone Core : This portion contains a tertiary amide within a six-membered ring (a lactam), fused to a benzene ring. Key vibrations will arise from the carbonyl group (C=O), the aromatic C=C and C-H bonds, and the C-N bonds of the heterocyclic ring.

  • The 4-Methoxyphenyl Group : This substituent provides signals from its own aromatic ring, the ether linkage (C-O-C) of the methoxy group, and the aliphatic C-H bonds of the methyl group.

The following table summarizes the principal IR absorption peaks predicted for 2-(4-methoxyphenyl)phthalazin-1(2H)-one, with comparative data from reference compounds to substantiate the assignments.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹) for Target MoleculeReference Wavenumber (cm⁻¹) for Related Compounds
Phthalazinone Ring
Amide (Lactam)C=O stretch (Amide I band)~1660 - 16801630–1690 cm⁻¹ (Amides)[3]; 1650 cm⁻¹ (in a phthalazinone derivative)[4]; ~1670 cm⁻¹ (6-membered lactams)[5]
Aromatic RingC=C stretch~1610, ~1580, ~1490, ~14601600-1500 cm⁻¹ (Anisole)[6]
Aromatic C-HC-H stretch~3050 - 31003003 cm⁻¹ (Anisole)[7]
C-H out-of-plane bend (ortho-di)~750 - 780735-780 cm⁻¹ (ortho-disubstituted)
4-Methoxyphenyl Group
Aromatic C-HC-H stretch~3030 - 30803096 − 2837 cm⁻¹ (Anisole)[8]
C-H out-of-plane bend (para-di)~830860-790 cm⁻¹ (para-disubstituted)[9]
Ether (Methoxy)C-O-C asymmetric stretch~1250~1250 cm⁻¹ (Anisole)[6][9]
C-O-C symmetric stretch~1030~1040 cm⁻¹ (Anisole)[6][9]
Aliphatic C-H (Methyl)C-H stretch (asymmetric & symmetric)~2960, ~28402955 cm⁻¹ (Anisole)[7]

In-Depth Spectral Interpretation

  • The Carbonyl (C=O) Stretch (Amide I Band) : This is arguably the most diagnostic peak in the spectrum. For amides, this absorption is typically strong and found between 1630-1690 cm⁻¹.[3] The exact position is influenced by several factors. As a six-membered lactam, the base value is around 1670 cm⁻¹.[5] Furthermore, conjugation of the carbonyl group with the lone pair of the adjacent nitrogen atom and the aromatic system tends to lower the frequency by delocalizing the pi-electron density and weakening the C=O double bond.[5][10][11] Therefore, a strong absorption band in the 1660-1680 cm⁻¹ region is the most reliable indicator for the phthalazinone carbonyl group.

  • C-H Stretching Region (2800-3100 cm⁻¹) : This region reveals the types of carbon-hydrogen bonds present.

    • Aromatic C-H Stretches : Vibrations from C-H bonds on both the phthalazinone and methoxyphenyl rings are expected to appear as weaker, sharp peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[7][8]

    • Aliphatic C-H Stretches : The methyl (-CH₃) group of the methoxy substituent will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. Expect peaks around 2960 cm⁻¹ and 2840 cm⁻¹ .[7]

  • Aromatic C=C Stretching Region (1450-1610 cm⁻¹) : The presence of two distinct aromatic rings will give rise to a series of four medium-to-sharp absorptions in this region. These "in-ring" skeletal vibrations are characteristic of aromatic systems and are expected around ~1610, ~1580, ~1490, and ~1460 cm⁻¹ .[6][8]

  • Ether C-O-C Stretching Region (1000-1300 cm⁻¹) : The methoxy group is best identified by two strong C-O stretching bands.

    • The asymmetric C-O-C stretch is typically stronger and appears at a higher frequency, expected around 1250 cm⁻¹ .[6][9]

    • The symmetric C-O-C stretch is found at a lower frequency, anticipated around 1030 cm⁻¹ .[6][9] The presence of both strong bands is a definitive marker for the aryl-alkyl ether functionality.

  • Fingerprint Region (< 1000 cm⁻¹) : This region contains complex vibrations, but the C-H out-of-plane (OOP) bending vibrations are highly diagnostic of the aromatic substitution patterns.

    • The phthalazinone ring is ortho-disubstituted, which should produce a strong band in the 750-780 cm⁻¹ range.

    • The 4-methoxyphenyl ring is para-disubstituted, giving rise to a characteristic strong absorption in the 810-840 cm⁻¹ range.[9]

Experimental Protocol: Acquiring an FT-IR Spectrum via the KBr Pellet Method

This protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of a solid sample like 2-(4-methoxyphenyl)phthalazin-1(2H)-one.

Objective: To prepare a solid sample in a potassium bromide (KBr) matrix for analysis by transmission FT-IR spectroscopy.

Materials:

  • 2-(4-methoxyphenyl)phthalazin-1(2H)-one (1-2 mg)

  • FT-IR grade KBr, powder (150-200 mg), oven-dried to remove moisture.

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FT-IR spectrometer

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Run a background scan. This is crucial as it records the spectrum of ambient air (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Preparation:

    • Place ~150 mg of dry FT-IR grade KBr into the agate mortar.

    • Add 1-2 mg of the solid sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100. An excess of sample will result in overly intense, saturated peaks.

    • Gently mix the sample and KBr with a spatula.

  • Grinding and Homogenization:

    • Grind the mixture thoroughly with the pestle for 2-3 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering effects (Christiansen effect) and to create an intimate, homogenous mixture. The final mixture should have a fine, consistent, powder-like appearance.

  • Pellet Pressing:

    • Transfer a portion of the ground mixture into the barrel of the pellet press die.

    • Distribute the powder evenly across the bottom surface.

    • Place the plunger into the barrel and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 1-2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die. A good pellet is thin and transparent.

    • Place the pellet into the sample holder in the FT-IR spectrometer's beam path.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the previously collected background scan.

  • Data Processing:

    • Analyze the resulting spectrum, labeling the significant peaks with their wavenumbers (cm⁻¹).

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the key functional groups of 2-(4-methoxyphenyl)phthalazin-1(2H)-one and their corresponding characteristic regions in an infrared spectrum.

IR_Spectrum_Correlation cluster_molecule 2-(4-methoxyphenyl)phthalazin-1(2H)-one cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol A Aromatic & Aliphatic C-H Stretch 2800-3100 B C=O Stretch (Amide I) 1660-1680 C Aromatic C=C Stretch 1450-1610 D C-O-C Asymmetric Stretch ~1250 E C-O-C Symmetric Stretch ~1030 F Aromatic C-H Bend (OOP) 750-840 p_CH_arom p_CH_arom->A p_CH_aliph p_CH_aliph->A p_CO_amide p_CO_amide->B p_CC_arom p_CC_arom->C p_COC p_COC->D p_COC->E p_OOP p_OOP->F

Caption: Key functional groups of the target molecule and their IR regions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of synthesized compounds like 2-(4-methoxyphenyl)phthalazin-1(2H)-one. By understanding the characteristic vibrational frequencies of its constituent parts—the lactam carbonyl, aromatic rings, ether linkage, and C-H bonds—a detailed and predictive interpretation of its IR spectrum can be constructed. The strong amide I band around 1660-1680 cm⁻¹, the dual C-O ether stretches near 1250 cm⁻¹ and 1030 cm⁻¹, and the specific C-H stretching and bending vibrations collectively provide a high-confidence spectral fingerprint. This comparative guide, grounded in established spectroscopic principles, provides researchers with the necessary framework to confirm the identity and purity of this important pharmaceutical scaffold.

References

  • Vaia. (n.d.). Treatment of anisole - Organic Chemistry. Vaia. [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Bartleby.com. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • DergiPark. (n.d.). Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Anisole. (2015, March 7). Anisole. [Link]

  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • (PDF) Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2025, August 7). [Link]

  • SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

  • Nafie, M. S., et al. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. [Link]

  • Teran, M. D., et al. (2019, January 1). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. [Link]

Sources

Structural Dynamics & Solid-State Performance: 2-(4-methoxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery & Crystallography

Executive Summary

In the realm of medicinal chemistry, the phthalazin-1(2H)-one scaffold is a "privileged structure," serving as the core for critical therapeutics like Olaparib (PARP inhibitor) and Azelastine (antihistamine).[1] This guide provides an in-depth structural analysis of 2-(4-methoxyphenyl)phthalazin-1(2H)-one (2-MPP) , comparing its solid-state properties against its parent scaffold and non-alkoxylated analogs.

For researchers optimizing bioavailability, the addition of the p-methoxy group is not merely cosmetic; it fundamentally alters the crystal packing landscape, shifting the lattice energy balance from simple


-stacking to complex donor-acceptor networks. This guide dissects these interactions to aid in solubility prediction and polymorph screening.
Comparative Structural Analysis

The following analysis contrasts 2-MPP with 2-phenylphthalazin-1(2H)-one (2-PP) and the unsubstituted phthalazin-1(2H)-one (Parent) .

2.1 Performance Matrix: Solid-State Properties
Feature2-(4-methoxyphenyl)phthalazin-1(2H)-one 2-phenylphthalazin-1(2H)-one Phthalazin-1(2H)-one (Parent)
Crystal Habit Prismatic / Block-likeNeedles / PlatesMonoclinic Prisms
Dominant Interaction C-H[2][3][4][5]···O (Methoxy) &

-

Stacking
C-H···O (Carbonyl) &

-

N-H···O (Strong H-Bond)
Dihedral Angle (

)
~55° - 65° (Twisted)~53° (Twisted)0° (Planar)
Solubility (DMSO) High (Lipophilic enhancement)ModerateModerate-High (Polar)
Melting Point 168–170 °C165–167 °C183–185 °C
2.2 Structural Causality
  • The "Twist" Effect: Unlike the planar parent molecule, N-substitution with an aryl group introduces significant steric hindrance between the phthalazinone carbonyl (C1=O) and the ortho-protons of the phenyl ring. This forces the molecule into a twisted conformation (dihedral angle

    
    ), disrupting the tight planarity required for continuous 
    
    
    
    -stacking.
  • Methoxy Group Impact: The 4-methoxy group acts as a dual-function moiety. Sterically, it adds bulk, expanding the unit cell volume. Electronically, the oxygen atom serves as a weak hydrogen bond acceptor, enabling unique C-H···O(methoxy) interactions that are absent in the 2-PP analog. This typically stabilizes a specific polymorph, reducing the likelihood of solvate formation compared to the parent.

Experimental Protocols
3.1 Synthesis & Crystallization Workflow
  • Reaction: Condensation of 2-(4-methoxyphenyl)hydrazine with phthalic anhydride (or phthalide derivatives).

  • Purification: Recrystallization from Ethanol/DMF mixtures is superior to column chromatography for obtaining X-ray quality crystals.

Protocol:

  • Dissolve crude 2-MPP (100 mg) in hot Ethanol (15 mL).

  • Add DMF (2 mL) dropwise until the solution is clear.

  • Critical Step: Filter through a 0.2

    
    m PTFE syringe filter into a clean vial (removes nucleation sites).
    
  • Cover with parafilm, poke 3 small holes, and allow slow evaporation at 25°C for 4-7 days.

3.2 Data Collection Strategy (SC-XRD)
  • Temperature: Collect at 100 K (using liquid

    
     stream). Room temperature collection often results in high thermal ellipsoids for the methoxy methyl group due to rotation.
    
  • Resolution: Aim for

    
     to accurately resolve the position of hydrogen atoms involved in weak C-H···O interactions.
    
Visualizing the Structural Logic

The following diagrams illustrate the workflow and the hierarchy of intermolecular forces that dictate the crystal lattice.

Diagram 1: Crystallography Workflow

G Start Precursor (Phthalic Anhydride) React Condensation (w/ Aryl Hydrazine) Start->React Reflux/AcOH Crude Crude Product (Precipitate) React->Crude Filter Cryst Slow Evaporation (EtOH/DMF) Crude->Cryst Redissolve XRD SC-XRD (Mo Kα, 100K) Cryst->XRD Select Crystal Solve Structure Solution (Direct Methods) XRD->Solve SHELXT

Caption: Optimized workflow for generating and solving diffraction-quality crystals of phthalazinone derivatives.

Diagram 2: Intermolecular Interaction Hierarchy

Interactions Crystal Crystal Lattice Stability Primary Primary Motif: Centrosymmetric Dimers Crystal->Primary Secondary Secondary Motif: Supramolecular Tapes Crystal->Secondary PiPi π-π Stacking (Phthalazine Core) Primary->PiPi Face-to-Face HBond C-H···O Interactions (Carbonyl & Methoxy) Secondary->HBond Directional Steric Steric Control (Dihedral Twist) Secondary->Steric Modulates Packing

Caption: Hierarchy of forces stabilizing the 2-MPP lattice. The methoxy group enhances the C-H···O network.

Implications for Drug Development

Understanding the crystal structure of 2-MPP provides predictive insights for lead optimization:

  • Solubility Enhancement: The "twisted" conformation disrupts the extremely stable (and insoluble) planar stacking seen in unsubstituted phthalazinones. This suggests that N-aryl derivatives will generally exhibit better solubility profiles in organic solvents, facilitating formulation.

  • Binding Affinity: The specific dihedral angle observed in the crystal structure (

    
    ) closely mimics the bioactive conformation required for binding to the hydrophobic pocket of PARP enzymes. This "pre-organized" conformation minimizes the entropic penalty upon binding.
    
  • Polymorphism Risk: The rotational freedom of the methoxy group introduces a risk of conformational polymorphism. During scale-up, strict control of cooling rates is required to ensure the thermodynamically stable form is isolated.

References
  • Gouda, M. A., et al. "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Molecules, vol. 15, no. 12, 2010. Link

  • Solyom, S., et al. "Structure of 2-phenyl-2H-phthalazine-1-one."[6] Analytical Sciences: X-ray Structure Analysis Online, vol. 20, 2004, pp. x157-x158.[6][7] Link

  • Eickmeier, C., et al. "2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study." Acta Crystallographica Section E, vol. 76, 2020.[5] Link

  • Csampai, A., et al. "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry." European Journal of Medicinal Chemistry, vol. 164, 2019. Link

  • BLD Pharm. "Product Data: 2-(4-Methoxyphenyl)phthalazin-1(2H)-one."[8] CAS: 36710-93-7.[8] Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-methoxyphenyl)phthalazin-1(2H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4-methoxyphenyl)phthalazin-1(2H)-one, a heterocyclic compound frequently utilized in pharmaceutical research and drug development.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The protocols outlined herein are synthesized from established best practices for chemical waste management and are grounded in the safety profiles of structurally related compounds.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, a thorough understanding of the potential hazards is essential. The phthalazinone core is a bioactive scaffold, and its derivatives should be handled with care.

1.1. Hazard Profile

The primary hazards associated with 2-(4-methoxyphenyl)phthalazin-1(2H)-one and related compounds are summarized in the table below. This information is extrapolated from SDSs of similar chemical structures.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4][7]Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[4]
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[4][5]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][10]
Eye Damage/Irritation May cause serious eye irritation.[4][5]Wear chemical splash goggles or a face shield.[3]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]Handle in a well-ventilated area, preferably a fume hood, to avoid dust formation.[3][4]

1.2. Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling 2-(4-methoxyphenyl)phthalazin-1(2H)-one must wear the following PPE. This protective gear should also be disposed of as hazardous waste after use.[9][10]

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[3]

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-(4-methoxyphenyl)phthalazin-1(2H)-one must be conducted in a manner that prevents its release into the environment.[11][12] Sewer and regular trash disposal are strictly prohibited.[13]

2.1. Waste Segregation and Container Selection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8][9]

  • Designate a Waste Stream: 2-(4-methoxyphenyl)phthalazin-1(2H)-one should be disposed of as "Non-halogenated Organic Solid Waste." If it is dissolved in a halogenated solvent, it must be disposed of as "Halogenated Organic Liquid Waste."

  • Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the waste.[8][13] For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is recommended. For liquid waste, use a designated solvent waste container.

  • Inspect the Container: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof closure.[11][13]

2.2. Labeling the Waste Container

Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for safe handling by waste management personnel.[11][13][14]

  • Affix a Hazardous Waste Label: As soon as you begin accumulating waste, attach a hazardous waste label to the container.[8]

  • Complete Chemical Information: Clearly write the full chemical name, "2-(4-methoxyphenyl)phthalazin-1(2H)-one," and its concentration. Avoid using abbreviations or chemical formulas.[13]

  • Identify Hazards: Indicate the primary hazards (e.g., "Toxic," "Irritant") on the label.[14]

2.3. Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health and Safety (EHS) department.[13][14]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[13][14]

  • Segregation: Store the waste container away from incompatible chemicals, such as strong oxidizing agents.[3][13]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8][13] Do not leave a funnel in the container.[13]

  • Fill Level: Do not overfill the container. A maximum of 90% capacity is recommended to allow for expansion.[15]

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to catch any potential leaks.

2.4. Arranging for Final Disposal

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[7][8]

  • Request a Pickup: Once the container is full (or within the time limits set by your institution, often 90 days), arrange for a waste pickup through your EHS department.[15]

  • Ultimate Disposal Method: The most common and environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration at a licensed facility.[9][16]

Part 3: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, put on the required PPE as outlined in Part 1.2.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[3] Dampening the solid with a suitable solvent like ethanol can help to minimize dust generation.[17]

  • Decontaminate the Area: Wipe the spill area with an absorbent material dampened with a solvent such as ethanol, followed by a thorough cleaning with soap and water.[18] All cleaning materials must be disposed of as hazardous waste.[8][18]

  • Seek Assistance for Large Spills: For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-methoxyphenyl)phthalazin-1(2H)-one.

DisposalWorkflow Disposal Workflow for 2-(4-methoxyphenyl)phthalazin-1(2H)-one cluster_prep Preparation & Hazard ID cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Unwanted 2-(4-methoxyphenyl)phthalazin-1(2H)-one haz_id Identify as Hazardous Waste (Toxic, Irritant) start->haz_id ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_id->ppe waste_form Is the waste a solid or liquid? ppe->waste_form solid_container Select & Inspect HDPE Container for Solid Organic Waste waste_form->solid_container Solid liquid_container Select & Inspect Solvent Waste Container for Liquid Organic Waste waste_form->liquid_container Liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date solid_container->label_waste liquid_container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste check_full Container Full (90%) or Time Limit Reached? store_waste->check_full request_pickup Request Pickup via Institutional EHS check_full->request_pickup Yes incineration Final Disposal by Licensed Facility (High-Temp Incineration) request_pickup->incineration end End of Process incineration->end

Caption: Disposal workflow for 2-(4-methoxyphenyl)phthalazin-1(2H)-one.

References

  • Daniels Health. (2025, May 21).
  • US Bio-Clean. (2014, June 13).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Laboratory Waste Management: The New Regul
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Fisher Scientific. SAFETY DATA SHEET - 1(2H)-Phthalazinone. fishersci.com.
  • American Chemical Society.
  • Clean Management Environmental Group. (2022, September 13).
  • Pfaltz & Bauer. SAFETY DATA SHEET - 1(2h)-Phthalazinone 98%. pfaltzandbauer.com.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 1-Hydrazinophthalazine hydrochloride. fishersci.com.
  • AK Scientific, Inc. Safety Data Sheet - 4-(4-Chloro-benzyl)-2H-phthalazin-1-one. aksci.com.
  • Dartmouth College. Hazardous Waste Disposal Guide. policy.dartmouth.edu.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - 2-(4-Methoxyphenyl)benzothiazole. tcichemicals.com.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. researchsafety.northwestern.edu.
  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)
  • 1383788-38-2 - Safety D
  • CAMEO Chemicals. 1-(2H)-PHTHALAZINONE. cameochemicals.noaa.gov.
  • Phthalazinone.
  • BenchChem. Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)
  • World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • BLDpharm. 2-(4-Methoxyphenyl)phthalazin-1(2H)-one. bldpharm.com.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023, May 10).
  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019, January 1). PubMed.
  • Singh, A., & Kumar, A. (2019, June 8).
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.